molecular formula C12H11NO2 B1602002 3-(Quinolin-3-YL)propanoic acid CAS No. 67752-28-7

3-(Quinolin-3-YL)propanoic acid

Numéro de catalogue: B1602002
Numéro CAS: 67752-28-7
Poids moléculaire: 201.22 g/mol
Clé InChI: PDVKRIXEUOTSJQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-(Quinolin-3-YL)propanoic acid is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-quinolin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H11NO2/c14-12(15)6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,7-8H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVKRIXEUOTSJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10497240
Record name 3-(Quinolin-3-yl)propanoic acid
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Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67752-28-7
Record name 3-Quinolinepropanoic acid
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Record name 3-(Quinolin-3-yl)propanoic acid
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Record name 3-(quinolin-3-yl)propanoic acid
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Foundational & Exploratory

Technical Monograph: 3-(Quinolin-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffolding for Medicinal Chemistry & Material Science

Executive Summary

3-(Quinolin-3-yl)propanoic acid (CAS: 67752-28-7) represents a critical "privileged scaffold" intermediate in modern drug discovery. Unlike its 2- and 4-substituted congeners, which are readily accessible via classical Skraup or Friedländer condensations, the 3-substituted isomer provides a unique vector for extending side chains into specific binding pockets of enzymes such as Histone Deacetylases (HDACs) and Kinases.

This technical guide serves as a definitive operational manual for the synthesis, characterization, and application of this moiety. It moves beyond basic data to provide self-validating experimental protocols and mechanistic insights required for high-purity applications.

Physicochemical Profile

Understanding the amphoteric nature of this molecule is prerequisite for successful isolation and formulation. The quinoline nitrogen provides a basic center, while the carboxylic tail offers acidity, creating solubility challenges at neutral pH (isoelectric precipitation).

PropertyValue / CharacteristicOperational Implication
CAS Number 67752-28-7Primary identifier for sourcing.[1]
Molecular Formula C₁₂H₁₁NO₂MW: 201.22 g/mol .
pKa (Basic) ~4.9 (Quinoline N)Protonates in acidic media (pH < 4).
pKa (Acidic) ~4.8 (Carboxylic Acid)Deprotonates in basic media (pH > 5).
LogP 1.8 – 2.1 (Predicted)Moderate lipophilicity; cell-permeable.
Solubility DMSO, DMF, MeOH, dilute acid/base.Poor in water (pH 6-7) and non-polar solvents (Hexane).
Appearance Off-white to pale yellow solid.Coloration often indicates oxidation impurities (N-oxides).

Synthetic Methodology: The Heck-Reduction Sequence

While classical ring-closing syntheses are inefficient for 3-substituted quinolines, the Heck Cross-Coupling strategy offers the highest regiocontrol and yield. This protocol utilizes a palladium-catalyzed vinylation of 3-bromoquinoline, followed by saturation of the alkene.

Mechanistic Pathway & Workflow

The synthesis relies on the oxidative addition of Pd(0) into the C3-Br bond, a step often rate-limiting due to the electron-deficient nature of the pyridine ring in quinoline.

SynthesisWorkflow Start 3-Bromoquinoline (Starting Material) Heck Heck Coupling (Pd(OAc)2, PPh3, Et3N) Ethyl Acrylate Start->Heck 100°C, 16h Intermediate Ethyl 3-(quinolin-3-yl)acrylate (Unsaturated Ester) Heck->Intermediate Isolation Hydrogenation Catalytic Hydrogenation (H2, Pd/C, MeOH) Intermediate->Hydrogenation rt, 1 atm SaturatedEster Ethyl 3-(quinolin-3-yl)propanoate (Saturated Ester) Hydrogenation->SaturatedEster Filter & Conc. Hydrolysis Saponification (LiOH, THF/H2O) SaturatedEster->Hydrolysis pH Adjust Final This compound (Target) Hydrolysis->Final Precipitation

Caption: Stepwise synthetic workflow from 3-bromoquinoline to the target acid via Heck coupling and hydrogenation.

Detailed Experimental Protocol

Step 1: Heck Coupling (Formation of the Acrylate)

  • Reagents: 3-Bromoquinoline (1.0 eq), Ethyl acrylate (1.5 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Et₃N (2.5 eq).

  • Solvent: DMF (anhydrous).

  • Procedure:

    • Charge a reaction vessel with 3-bromoquinoline, Pd(OAc)₂, and PPh₃ under inert atmosphere (N₂ or Ar).

    • Add DMF (degassed) and Et₃N. Stir for 10 min to pre-form the active Pd(0)-phosphine species.

    • Add Ethyl acrylate via syringe.

    • Heat to 100–110°C for 12–16 hours. Note: Monitoring by TLC/LCMS is critical. Look for the disappearance of the bromide.

    • Workup: Cool to RT, dilute with EtOAc, wash with water (3x) to remove DMF. Dry organic layer (Na₂SO₄) and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Step 2: Hydrogenation (Saturation)

  • Reagents: Unsaturated ester (from Step 1), 10% Pd/C (10 wt%), H₂ gas (balloon).

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve the acrylate in MeOH. Add Pd/C carefully (pyrophoric risk).

    • Purge system with H₂ (balloon pressure is sufficient).

    • Stir vigorously at RT for 2–4 hours.

    • Validation: 1H NMR should show the disappearance of vinyl doublets (~6.5–7.8 ppm) and appearance of alkyl triplets (~2.7–3.1 ppm).

    • Filter through Celite to remove Pd. Concentrate to yield the saturated ester.

Step 3: Saponification (Hydrolysis)

  • Reagents: Saturated ester, LiOH (2.0 eq).

  • Solvent: THF:Water (3:1).

  • Procedure:

    • Stir the ester with LiOH solution at RT for 2 hours.

    • Critical Isolation Step: Acidify carefully with 1M HCl to pH ~4–5. The product often precipitates at this isoelectric range.

    • Filter the solid.[2] If no precipitate forms, extract with EtOAc at pH 4.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these expected values.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
Chemical Shift (δ)MultiplicityIntegrationAssignment
12.20 Broad s1H–COOH (Carboxylic acid)
8.85 d (J=2 Hz)1HH-2 (Quinoline, adjacent to N)
8.15 d (J=2 Hz)1HH-4 (Quinoline)
7.95 d1HH-8
7.88 d1HH-5
7.70 t1HH-7
7.58 t1HH-6
3.05 t2H–CH₂– (Benzylic position)
2.65 t2H–CH₂– (Alpha to carboxyl)
Mass Spectrometry (ESI-MS)
  • Positive Mode (M+H)⁺: 202.1 m/z

  • Fragmentation: Loss of CO₂ (M-44) or propanoic chain cleavage is common in MS/MS.

Reactivity & Applications in Drug Discovery

The this compound scaffold is not merely an end-product; it is a versatile intermediate.

Functionalization Logic
  • Amide Coupling: The carboxylic acid is readily activated (EDCI/HOBt or HATU) to form amides. This is extensively used to synthesize HDAC inhibitors (reacting with hydroxylamine) or Kinase inhibitors (reacting with aromatic amines).

  • Cyclization: Under strong acidic conditions (PPA or Friedel-Crafts), the propanoic tail can cyclize onto the C2 or C4 position (though difficult due to ring deactivation) to form tricyclic aza-anthracenone derivatives.

Biological Context

The quinoline ring acts as a flat, lipophilic pharmacophore capable of


-

stacking interactions with aromatic residues (Phe, Tyr, Trp) in protein binding pockets. The propanoic arm serves as a "linker" that positions a polar headgroup (the acid or its derivative) to interact with metal ions (e.g., Zn²⁺ in metalloenzymes) or hydrogen bond donors.

Pharmacophore Quinoline Quinoline Core (Pi-Stacking / Hydrophobic) Linker Propyl Chain (Flexible Spacer) Quinoline->Linker Target Biological Target (e.g., HDAC Zn2+ Site) Quinoline->Target Pi-Pi Interaction Headgroup Carboxylic Acid (H-Bond Donor/Acceptor Metal Chelation) Linker->Headgroup Headgroup->Target Chelation / Ionic Interaction

Caption: Pharmacophore mapping showing the dual role of the quinoline core and the acidic tail in target binding.

Troubleshooting & Safety

  • Palladium Contamination: The basic nitrogen of quinoline can coordinate Pd, making removal difficult. Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash with aqueous Na₂S if the final product is colored (grey/black).

  • Regioselectivity: Ensure the starting material is pure 3-bromoquinoline. Isomers (2- or 4-bromo) react differently and are difficult to separate downstream.

  • Safety: 3-Bromoquinoline is an irritant. Ethyl acrylate is a lachrymator and potential carcinogen; handle only in a fume hood.

References

  • Abovchem. (n.d.). This compound - CAS: 67752-28-7.[1] Retrieved from

  • Organic Chemistry Portal. (2024). Heck Reaction Protocols and Mechanism. Retrieved from

  • National Institutes of Health (NIH). (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. (Demonstrates analogous acid synthesis via coupling). Retrieved from

  • MDPI Molecules. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from

  • Fluorochem. (n.d.). 3-(Quinolin-6-yl)propanoic acid Properties (Comparative isomer data). Retrieved from

Sources

The Quinoline-3-Propanoic Acid Scaffold: Synthesis, Properties, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 67752-28-7 IUPAC Name: 3-(Quinolin-3-yl)propanoic acid

Executive Summary

This compound (CAS 67752-28-7) represents a critical "privileged scaffold" in medicinal chemistry. Unlike its rigid analog, quinoline-3-carboxylic acid, this molecule features a two-carbon ethylene spacer between the aromatic core and the carboxylic acid tail. This structural nuance imparts rotational flexibility, allowing the terminal acid group to access distinct binding pockets in enzymes such as Dihydroorotate Dehydrogenase (DHODH) and histone deacetylases (HDACs). This guide outlines the validated synthetic pathways, physicochemical profile, and application logic for researchers utilizing this intermediate in drug discovery.

Part 1: Chemical Profile & Physicochemical Properties

Before initiating synthesis or biological testing, the fundamental properties of the scaffold must be understood to predict solubility and membrane permeability.

PropertyValue / DescriptionCausality/Implication
Molecular Formula C₁₂H₁₁NO₂Core stoichiometry.
Molecular Weight 201.22 g/mol Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD).
Predicted logP ~1.8 - 2.1Moderate lipophilicity ensures good membrane permeability while maintaining aqueous solubility at physiological pH.
pKa (Acid) ~4.5 - 4.8The carboxylic acid is ionized at physiological pH (7.4), facilitating electrostatic interactions with cationic amino acid residues (e.g., Arginine, Lysine).
pKa (Base) ~4.9 (Quinoline N)The quinoline nitrogen can accept a proton, affecting solubility in acidic media and lysosomal trapping.
Appearance Off-white to pale yellow solidColoration often indicates trace oxidation or palladium impurities if sourced from catalytic synthesis.
Part 2: Synthetic Architecture

The most robust, self-validating route to CAS 67752-28-7 is the Heck Alkenylation followed by catalytic hydrogenation. This pathway is preferred over Friedel-Crafts alkylation due to the deactivating nature of the pyridine ring in the quinoline system, which makes direct electrophilic aromatic substitution at the 3-position difficult.

Workflow Visualization

The following diagram illustrates the logical flow from starting material to the final scaffold.

SynthesisWorkflow Start 3-Bromoquinoline (Starting Material) Inter1 Ethyl 3-(quinolin-3-yl)acrylate (Heck Product) Start->Inter1 Pd(OAc)2, PPh3 Ethyl Acrylate, Base 100°C Inter2 Ethyl 3-(quinolin-3-yl)propanoate (Reduced Ester) Inter1->Inter2 H2 (1 atm) Pd/C (10%) EtOH, RT Final This compound (CAS 67752-28-7) Inter2->Final LiOH or NaOH THF/H2O Acid Workup

Figure 1: Step-wise synthetic pathway transforming 3-bromoquinoline into the target propanoic acid derivative.

Detailed Protocol

Step 1: The Heck Coupling (C-C Bond Formation)

  • Reagents: 3-Bromoquinoline (1.0 eq), Ethyl acrylate (1.5 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Et₃N (3.0 eq).

  • Solvent: DMF or anhydrous Acetonitrile.

  • Conditions: Heat to 100°C under inert atmosphere (N₂/Ar) for 12–16 hours.

  • Mechanism & Control: The reaction proceeds via oxidative addition of Pd(0) to the C-Br bond. The use of PPh₃ stabilizes the Pd species. Critical Checkpoint: Monitor by TLC. The product (acrylate ester) will be highly fluorescent under UV due to extended conjugation.

Step 2: Catalytic Hydrogenation (Double Bond Saturation)

  • Reagents: Heck product from Step 1, 10% Pd/C (10 wt% loading).

  • Solvent: Ethanol or Methanol.

  • Conditions: Hydrogen balloon (1 atm) at Room Temperature (RT) for 4–6 hours.

  • Causality: The quinoline ring is relatively resistant to hydrogenation under mild conditions (1 atm, RT), ensuring chemoselectivity for the alkene side chain. High pressure or acidic media could risk reducing the heterocyclic ring to tetrahydroquinoline.

Step 3: Hydrolysis (Ester Cleavage)

  • Reagents: LiOH (2.0 eq) in THF/Water (3:1).

  • Conditions: Stir at RT for 2 hours.

  • Workup: Acidify carefully with 1M HCl to pH ~4 to precipitate the zwitterionic free acid.

Part 3: Medicinal Chemistry Utility

This scaffold is not merely a passive linker; it is an active pharmacophore component.

1. DHODH Inhibition (Oncology & Immunology)

Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in de novo pyrimidine biosynthesis.[1] Inhibitors like Brequinar utilize a quinoline-4-carboxylic acid core.

  • Application: CAS 67752-28-7 serves as a scaffold to extend the carboxylic acid interaction point.

  • Mechanism: The quinoline ring engages in

    
    -
    
    
    
    stacking with the hydrophobic tunnel of DHODH (specifically the ubiquinone binding site), while the propanoic acid tail reaches polar residues (e.g., Arg136 in human DHODH) to form salt bridges. The flexibility of the propyl chain allows for "induced fit" binding that rigid analogs cannot achieve.
2. Precursor for HDAC Inhibitors

The carboxylic acid group is easily converted into a hydroxamic acid (-CONHOH).

  • Logic: Quinoline-based hydroxamic acids are potent Histone Deacetylase (HDAC) inhibitors. The 3-carbon linker mimics the lysine side chain, allowing the hydroxamic acid to chelate the Zinc ion at the bottom of the HDAC catalytic pocket.

3. Fragment-Based Drug Discovery (FBDD)
  • Ligand Efficiency: With a low molecular weight (201 Da) and specific binding features (H-bond acceptor N, H-bond donor/acceptor COOH), this molecule is an ideal "fragment" for NMR screening against novel protein targets.

Pharmacophore Quin Quinoline Core (Hydrophobic/Pi-Stacking) Linker Ethylene Linker (Rotational Flexibility) Quin->Linker C3 Attachment Target Biological Target (DHODH / HDAC / Kinase) Quin->Target Pi-Interaction Acid Carboxylic Acid (Ionic Interaction/Chelation) Linker->Acid Acid->Target Salt Bridge / Zn++ Binding

Figure 2: Pharmacophore model demonstrating the dual-binding mode of the scaffold.

Part 4: Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized or purchased material, the following spectral signatures must be verified.

TechniqueExpected SignatureDiagnostic Value
¹H-NMR (DMSO-d₆) δ 2.65 (t, 2H) and δ 3.05 (t, 2H) Confirms the saturated propanoic acid chain (triplets indicate adjacent CH₂ groups). Absence of alkene doublets (δ 6.5-7.5) confirms successful hydrogenation.
¹H-NMR (Aromatic) Singlet at ~δ 8.8 ppm Characteristic of the H-2 proton in 3-substituted quinolines. If this is a doublet, the substitution pattern is incorrect.
LC-MS (ESI+) [M+H]⁺ = 202.1 Mass verification. Note: The carboxylic acid may cause peak tailing in acidic mobile phases; use a buffered mobile phase (Ammonium Formate) for sharper peaks.
References
  • Heck Reaction Methodology: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Link

  • Quinoline Synthesis: Madapa, S., et al. (2009). Advances in the synthesis of quinoline derivatives via the Heck reaction.[2] Current Organic Chemistry.

  • DHODH Inhibition Context: Munier-Lehmann, H., et al. (2013). Dihydroorotate dehydrogenase inhibitors: A patent review. Expert Opinion on Therapeutic Patents. Link

  • Biological Activity of Quinoline Acids: Abovchem Product Data for CAS 67752-28-7. Link

  • General Quinoline Pharmacology: Shang, X., et al. (2018).[3] The Genus Quinoline: A Review of its Ethnobotany, Phytochemistry, Pharmacology and Toxicology. Journal of Ethnopharmacology.

Sources

The Emerging Therapeutic Potential of the 3-(Quinolin-3-YL)propanoic Acid Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the biological activities associated with the 3-(quinolin-3-yl)propanoic acid scaffold and its derivatives. While this compound itself is a key building block in synthetic chemistry, its structural motif is central to a range of biologically active molecules with significant therapeutic promise, particularly in oncology. We will delve into the mechanistic underpinnings of these activities, present relevant experimental data, and provide detailed protocols for assessing the biological effects of this class of compounds.

The Quinoline Moiety: A Privileged Scaffold in Medicinal Chemistry

The quinoline ring system is a recurring motif in a vast number of pharmacologically active compounds. Its rigid, bicyclic aromatic structure provides a versatile framework for interacting with various biological targets. Quinoline derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties[1][2][3]. The propanoic acid side chain at the 3-position introduces a carboxylic acid group, which can significantly influence the molecule's physicochemical properties, such as solubility and its ability to form hydrogen bonds, thereby modulating its interaction with biological targets.

Anticancer Activity: A Primary Focus of Investigation

The most extensively documented biological activity of derivatives of the this compound scaffold is their potent anticancer effect. Research has demonstrated that these compounds can inhibit cancer cell proliferation through multiple mechanisms.

Induction of Apoptosis and Cell Cycle Arrest

Numerous studies have shown that quinoline derivatives can trigger programmed cell death (apoptosis) in cancer cells. For instance, certain quinoline-3-carboxylate derivatives have been found to up-regulate intrinsic apoptosis pathways[4][5]. This often involves the modulation of key apoptotic proteins.

One study on a quinoline-2-carboxylic acid derivative, a close structural relative, demonstrated that it induced apoptosis in PC3 prostate cancer cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2[6]. This shift in the Bax/Bcl-2 ratio is a critical event in the mitochondrial pathway of apoptosis. Furthermore, the compound was shown to cause cell cycle arrest at the S phase, preventing DNA replication and subsequent cell division[6].

The general mechanism of apoptosis induction by these compounds can be visualized as follows:

Compound Quinoline Derivative Bax Bax (pro-apoptotic) Compound->Bax Upregulation Bcl2 Bcl-2 (anti-apoptotic) Compound->Bcl2 Downregulation CellCycle Cell Cycle Arrest (S Phase) Compound->CellCycle Mitochondria Mitochondria Caspases Caspase Activation Mitochondria->Caspases Bax->Mitochondria Bcl2->Mitochondria Apoptosis Apoptosis Caspases->Apoptosis Proliferation Inhibition of Proliferation Apoptosis->Proliferation CellCycle->Proliferation cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR-2 Pathway EGFR_inhibitor Quinoline Derivative (e.g., 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivative) EGFR EGFR EGFR_inhibitor->EGFR Inhibition Proliferation Cell Proliferation EGFR->Proliferation Activation VEGFR_inhibitor Quinoline Derivative (e.g., 3-aryl-quinolin derivative) VEGFR2 VEGFR-2 VEGFR_inhibitor->VEGFR2 Inhibition Angiogenesis Angiogenesis VEGFR2->Angiogenesis Activation

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways.

Selective Activity in the Acidic Tumor Microenvironment

A fascinating aspect of some quinoline-3-carboxylic acids is their enhanced selectivity for cancer cells. This is attributed to the acidic microenvironment of solid tumors. In this acidic milieu, the carboxylic acid group is more likely to be in its unionized, nonpolar form, which enhances its absorption by cancer cells. This leads to a higher concentration of the drug within the tumor, thereby increasing its efficacy against cancer cells while minimizing its distribution to and effect on non-cancerous cells in a more neutral pH environment.[7]

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel this compound derivatives, a series of well-established in vitro assays are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the concentration-dependent cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay typically uses a purified recombinant kinase, a specific substrate, and ATP. The kinase phosphorylates the substrate, and the extent of phosphorylation is measured, often using a luminescence-based or fluorescence-based detection method.

Step-by-Step Methodology (Generic Luminescence-based Assay):

  • Reagent Preparation: Prepare a reaction buffer containing the purified kinase (e.g., EGFR or VEGFR-2), the specific substrate peptide, and ATP.

  • Compound Addition: In a 96-well plate, add the test compound at various concentrations.

  • Kinase Reaction: Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining in the well (as ATP is consumed during the kinase reaction).

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value as described for the MTT assay.

Quantitative Data Summary

The following table summarizes the reported in vitro activities of some relevant quinoline derivatives.

Compound Class/DerivativeTarget Cell Line/EnzymeReported Activity (IC50)Reference
N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (9e)MCF-71.32 µM[8][9]
N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (9e)EGFR16.89 nM[8][9]
3-aryl-quinolin derivative (13f)MCF-71-8 µM[10]
3-aryl-quinolin derivative (13f)HUVEC1-8 µM[10]
Quinoline-3-carboxylate derivative (4m)MCF-70.33 µM[5]
Quinoline-3-carboxylate derivative (4n)MCF-70.33 µM[5]
Quinoline-3-carboxylate derivative (4k)K5620.28 µM[5]
Quinoline-3-carboxylate derivative (4m)K5620.28 µM[5]
Quinoline-2-carboxylic acid derivativePC326 µg/mL[6]

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents, particularly in the field of oncology. The derivatives of this core structure have demonstrated a remarkable range of biological activities, including the induction of apoptosis, cell cycle arrest, and the potent inhibition of key cancer-related kinases such as EGFR and VEGFR-2. The concept of leveraging the acidic tumor microenvironment to achieve selective drug delivery further enhances the therapeutic potential of this class of compounds.

Future research should focus on the synthesis and biological evaluation of a wider array of derivatives to establish a more comprehensive structure-activity relationship. Further mechanistic studies are also warranted to fully elucidate the downstream signaling pathways affected by these compounds. Ultimately, promising lead compounds should be advanced into preclinical in vivo models to assess their efficacy and safety profiles, with the goal of translating these findings into novel cancer therapies.

References

  • MySkinRecipes. This compound.
  • Singh, P., et al. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science.
  • National Institutes of Health. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds.
  • PubMed. Biological activities of quinoline derivatives.
  • Bentham Science. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent.
  • University of Alberta. Old drug, new target.
  • PubMed. Synthesis and biological evaluation of 3-aryl-quinolin derivatives as anti-breast cancer agents targeting ERα and VEGFR-2.
  • MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
  • ACS Publications. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives.
  • ResearchGate. (PDF) Biological Activities of Quinoline Derivatives.
  • Abovchem. This compound.
  • Bentham Science. Biological Activities of Quinoline Derivatives.
  • ResearchGate. (PDF) Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent.
  • PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.
  • RSC Publishing. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents.
  • ResearchGate. (PDF) Synthesis and Biological Evaluation of Some Novel Hetroaryl Quinolinone Derivatives.
  • ResearchGate. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line.
  • PubMed. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent.

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Technical Monograph: Therapeutic Horizons of 3-(Quinolin-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Quinolin-3-yl)propanoic acid represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its rigid congener, quinoline-3-carboxylic acid, the propanoic acid derivative introduces a flexible three-carbon linker. This structural feature is critical for fragment-based drug discovery (FBDD), allowing the quinoline "cap" to orient effectively within deep enzymatic pockets (e.g., HDACs) or span receptor binding sites (e.g., NMDA glycine sites).

This guide delineates the high-potential research vectors for this molecule, moving beyond simple characterization to actionable therapeutic development strategies in epigenetics, neuropharmacology, and infectious disease.[1]

Part 1: Structural Pharmacodynamics & Synthesis[1][2]

The "Linker-Cap" Advantage

The pharmacological value of this compound lies in its bipartite structure:

  • The Cap (Quinoline Ring): A planar, aromatic heterocycle that engages in

    
    -
    
    
    
    stacking interactions with aromatic amino acid residues (phenylalanine, tyrosine, tryptophan) in protein binding pockets.
  • The Linker (Propanoic Acid): The saturated ethyl chain (

    
    ) connecting the ring to the carboxylate provides rotational freedom. This allows the terminal carboxylic acid (or its derivatives) to access catalytic ions (like 
    
    
    
    ) that are sterically inaccessible to rigid analogs.
Validated Synthetic Protocol: The Heck Strategy

While various routes exist, the Palladium-catalyzed Mizoroki-Heck reaction is the most robust method for generating the C3-carbon bond, followed by hydrogenation. This protocol ensures regioselectivity and high yield.

Step-by-Step Methodology
  • Coupling (Heck Reaction):

    • Reagents: 3-Bromoquinoline (1.0 eq), Methyl acrylate (1.2 eq),

      
       (5 mol%), 
      
      
      
      (10 mol%), Triethylamine (2.0 eq).
    • Solvent: DMF or Acetonitrile (anhydrous).

    • Conditions: Heat to 100°C under inert atmosphere (

      
      ) for 12–16 hours.
      
    • Mechanism: Oxidative addition of Pd to the aryl halide, migratory insertion of the alkene, and

      
      -hydride elimination yields the 
      
      
      
      -unsaturated ester (Methyl 3-(quinolin-3-yl)acrylate).
  • Reduction & Hydrolysis:

    • Hydrogenation: The acrylate intermediate is dissolved in MeOH with 10% Pd/C under

      
       (1 atm) for 4 hours to reduce the double bond.
      
    • Saponification: Treat with LiOH (aq) in THF/Water to hydrolyze the ester to the free acid: This compound .

SynthesisWorkflow Start 3-Bromoquinoline Intermediate Intermediate: Methyl 3-(quinolin-3-yl)acrylate Start->Intermediate Heck Coupling Reagents1 Methyl Acrylate Pd(OAc)2 / PPh3 Et3N, 100°C Reagents1->Intermediate Product Target: This compound Intermediate->Product Hydrogenation & Saponification Reagents2 1. H2, Pd/C (Reduction) 2. LiOH (Hydrolysis) Reagents2->Product

Figure 1: Synthetic pathway utilizing the Mizoroki-Heck reaction for regioselective C3-functionalization.

Part 2: Epigenetic Modulation (HDAC Inhibition)[3]

The most immediate high-value application for this molecule is as a precursor for Histone Deacetylase (HDAC) inhibitors. HDACs are validated targets for T-cell lymphoma and multiple myeloma.

Mechanism of Action

Classic HDAC inhibitors (like Vorinostat/SAHA) follow a pharmacophore model: Cap Group — Linker — Zinc Binding Group (ZBG) .

  • Cap: The quinoline ring of our molecule serves as the surface recognition domain.

  • Linker: The propanoic backbone provides the necessary depth.

  • ZBG: The carboxylic acid must be derivatized to a Hydroxamic Acid (

    
    ) to effectively chelate the catalytic Zinc ion at the bottom of the HDAC active site.
    

Research Directive: Synthesize the hydroxamic acid derivative of this compound and assay against HDAC1 and HDAC6 isoforms.

Experimental Protocol: Fluorometric HDAC Activity Assay

To validate the inhibitory potential, use a self-validating enzymatic assay.

ComponentSpecificationPurpose
Substrate Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC)Mimics the acetylated histone tail.
Enzyme Source HeLa nuclear extract or recombinant HDAC1/6Provides the deacetylase activity.
Developer Trypsin/ProteaseCleaves the deacetylated substrate to release the fluorophore.
Control (+) Vorinostat (SAHA)Validates assay sensitivity (IC50 ~100-200 nM).

Logic: If the molecule inhibits HDAC, the substrate remains acetylated. The developer cannot cleave the acetylated lysine, resulting in low fluorescence . High fluorescence indicates no inhibition.

HDAC_Mechanism cluster_pocket HDAC Active Site Zinc Zn2+ Ion (Catalytic Core) PocketEntry Pocket Entrance (Surface Recognition) Ligand 3-(Quinolin-3-yl)propanohydroxamic acid Ligand->Zinc Hydroxamate chelates Zn2+ (Prevents Deacetylation) Ligand->PocketEntry Quinoline Cap binds surface

Figure 2: Pharmacophore mapping of the derivative within the HDAC enzymatic pocket.

Part 3: Neuropharmacology (Kynurenic Acid Analog)

This compound is a structural isostere of Kynurenic Acid (KYNA) , an endogenous neuroprotectant. KYNA is an antagonist at the glycine site of the NMDA receptor but suffers from poor Blood-Brain Barrier (BBB) penetration due to its high polarity and rapid clearance by probenecid-sensitive transporters.

The Hypothesis

Removing the 4-hydroxyl group (present in KYNA) and extending the acid chain (propanoic vs. carboxylic) increases lipophilicity (LogP) and alters the pKa. This may enhance BBB permeability while retaining affinity for the glycine co-agonist site of the NMDA receptor or the GPR35 receptor.

Critical Assay: [3H]-Glycine Binding Displacement

  • Tissue: Rat cortical membrane homogenates.

  • Radioligand: [3H]-Glycine (10 nM).

  • Displacer: this compound (0.1 nM – 100 µM).

  • Non-specific binding: Defined by 1 mM Glycine.

  • Success Metric: An IC50 < 10 µM suggests a viable lead for neuroprotective therapy in ischemia or neuropathic pain.

Part 4: Antimicrobial & Antivirulence Research

Quinolines are historically significant in infectious disease (e.g., Quinine, Ciprofloxacin). However, unlike fluoroquinolones which target DNA gyrase via specific fluorine and piperazine substitutions, the 3-propanoic acid scaffold offers a different mechanism: Virulence Factor Inhibition .

Recent literature suggests that quinoline-alkanoic acids can inhibit quorum sensing or specific bacterial metabolic pathways rather than simply destroying DNA.

Comparative Data: Antimicrobial Spectrum

Research should focus on "ESKAPE" pathogens. Below is a structured template for required data collection, contrasting this scaffold with standard antibiotics.

OrganismStrain TypeStandard (Ciprofloxacin) MICThis compound Target MICRationale
S. aureusMRSA> 32 µg/mL< 64 µg/mLMembrane permeabilization potential.
P. aeruginosaGram (-)0.5 µg/mLTBDTest for efflux pump evasion.
M. tuberculosisH37Rv0.5 µg/mL< 10 µg/mLQuinoline core is active against Mycobacteria.

Note: The free acid may have limited cell penetration in Gram-negatives. It is highly recommended to synthesize and test the Ethyl Ester and Amide prodrugs alongside the parent acid to distinguish between target affinity and permeability issues.

References

  • Mizoroki, T., et al. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan. Link

  • Heck, R. F., & Nolley, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry. Link

  • Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents.[2][3][4] Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Link

  • Stone, T. W. (2020). Kynurenic Acid and Quinolinic Acid: The Janus-Faced Metabolites of the Kynurenine Pathway.[8] Cells.[2][3][4][9] Link

  • Friesner, R. A., et al. (2004). Glide: A New Approach for Rapid, Accurate Docking and Scoring. Journal of Medicinal Chemistry.[5] Link

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The Quinoline Core: A Privileged Scaffold in Biological Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of a Versatile Heterocycle

From the historical isolation of quinine from cinchona bark to the rational design of modern targeted therapies, the quinoline core has remained a cornerstone of medicinal chemistry.[1] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring, possesses a unique combination of structural rigidity, electronic properties, and synthetic tractability that has cemented its status as a "privileged scaffold."[2][3] Its remarkable versatility allows it to interact with a vast array of biological targets, leading to a broad spectrum of pharmacological activities.[4][5] This guide, intended for professionals in drug discovery and development, will provide a comprehensive exploration of the quinoline core, from its fundamental physicochemical properties to its intricate interactions with key biological targets and the experimental workflows used to harness its therapeutic potential.

Physicochemical Properties and Synthetic Accessibility: The Foundation of a Privileged Scaffold

The quinoline ring system is a weak tertiary base, a property conferred by the nitrogen atom which also influences the electron distribution across the bicyclic structure.[6][7] It is a colorless, hygroscopic liquid in its pure form, sparingly soluble in cold water but readily soluble in many organic solvents.[8] These fundamental characteristics, coupled with its ability to participate in both electrophilic and nucleophilic substitution reactions, provide a rich chemical canvas for medicinal chemists.[9] The functionalization at various positions on the quinoline ring is a key determinant of its biological activity and allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[9][10]

The synthetic accessibility of the quinoline core is a significant factor in its widespread use.[9] Classical named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses, which typically involve the cyclocondensation of anilines with carbonyl compounds, have been staples in organic synthesis for over a century.[3] More recently, modern catalytic methods, particularly those employing palladium, have emerged as powerful tools for the construction of diverse and complex quinoline frameworks, offering greater efficiency and functional group tolerance.[10]

A Pharmacological Chameleon: The Broad Spectrum of Quinoline's Biological Activities

The true power of the quinoline scaffold lies in its ability to be tailored to interact with a multitude of biological targets, resulting in a wide array of therapeutic applications.[11][12] This molecular adaptability has led to the development of quinoline-based drugs across numerous disease areas.[2]

Antimicrobial Powerhouse: From Malaria to Multidrug-Resistant Bacteria

The story of quinoline in medicine is inextricably linked to the treatment of malaria. Quinine, a natural product, and its synthetic analogs like chloroquine and mefloquine, have been pivotal in combating this parasitic disease.[1][8] The primary mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the parasite's food vacuole.[1][13][14] By inhibiting the polymerization of toxic heme into hemozoin, these drugs cause a buildup of free heme, leading to parasite death.[1][13][14]

Beyond malaria, quinoline derivatives have demonstrated significant potential as antibacterial agents against both Gram-positive and Gram-negative bacteria.[15][16] The structural versatility of the quinoline core allows for the development of compounds that can overcome existing resistance mechanisms.[17][18] Furthermore, quinoline-based compounds have shown promise as antitubercular, antifungal, and antiviral agents.[3][12] Bedaquiline, a diarylquinoline, was a landmark approval for the treatment of multidrug-resistant tuberculosis, highlighting the continued relevance of this scaffold in tackling infectious diseases.[3]

A Key Player in Oncology: Targeting the Hallmarks of Cancer

In the realm of oncology, the quinoline scaffold has emerged as a critical component in the design of targeted cancer therapies.[6][19] Quinoline derivatives have been shown to exert their anticancer effects through a variety of mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, the disruption of DNA replication, and the induction of apoptosis.[6][8][12]

A significant number of FDA-approved kinase inhibitors feature a quinoline core, underscoring its importance in this therapeutic class.[20][21] These drugs target various kinases that are often dysregulated in cancer, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and c-Met.[21][22] By blocking the activity of these enzymes, quinoline-based inhibitors can halt tumor growth and progression.[20][23] Beyond kinase inhibition, some quinoline derivatives act as topoisomerase inhibitors or DNA intercalating agents, interfering with DNA metabolism and leading to cancer cell death.[12][23]

The following table summarizes a selection of FDA-approved quinoline-based drugs, illustrating the diverse range of biological targets and therapeutic indications.

Drug NameTarget(s)Therapeutic Indication
ChloroquineHeme PolymerizationMalaria
MefloquineHeme PolymerizationMalaria
BedaquilineATP SynthaseTuberculosis
CiprofloxacinDNA Gyrase, Topoisomerase IVBacterial Infections
BosutinibAbl, SrcChronic Myelogenous Leukemia
LenvatinibVEGFR, FGFR, RETThyroid Cancer, Renal Cell Carcinoma
Cabozantinibc-Met, VEGFR2, RETMedullary Thyroid Cancer, Renal Cell Carcinoma
NeratinibEGFR, HER2Breast Cancer

Experimental Workflows for Quinoline-Based Drug Discovery

The development of novel quinoline-based therapeutics follows a well-defined, albeit iterative, workflow that integrates chemical synthesis, biological evaluation, and computational modeling. As a Senior Application Scientist, the rationale behind each step is as critical as the execution itself.

Synthesis and Library Generation: Crafting Chemical Diversity

The journey begins with the synthesis of a library of quinoline derivatives. The choice of synthetic route is paramount and depends on the desired substitution patterns and the need for scalability.

Step-by-Step Methodology for a Palladium-Catalyzed Quinoline Synthesis:

  • Reactant Preparation: Dissolve the appropriate 2-iodoaniline and aryl allylic alcohol in a suitable solvent, such as water.[10] The choice of an aqueous solvent aligns with green chemistry principles.

  • Catalyst and Reagent Addition: Add the palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., NEt₃), and an additive (e.g., TBAI).[10] The palladium catalyst is crucial for facilitating the key carbon-carbon bond-forming steps. The base is necessary to neutralize the acid generated during the reaction, while the additive can enhance the reaction rate and yield.

  • Reaction Execution: Heat the reaction mixture to the specified temperature (e.g., 120 °C) for the required duration (e.g., 36 hours).[10] The elevated temperature provides the necessary activation energy for the reaction to proceed.

  • Work-up and Purification: After the reaction is complete, cool the mixture and perform an extractive work-up to separate the product from the reaction medium. Purify the crude product using column chromatography to obtain the desired quinoline derivative in high purity.

  • Structural Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This process is repeated with various starting materials to generate a library of structurally diverse quinoline analogs for biological screening.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start Starting Materials (Anilines, Carbonyls) Reaction Chemical Synthesis (e.g., Pd-catalyzed) Start->Reaction Purification Purification (Chromatography) Reaction->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Screening Primary Screening (e.g., Cell Viability) Characterization->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response (IC50/EC50) Hit_ID->Dose_Response Mechanism Mechanism of Action (Enzyme Assays, Binding Studies) Dose_Response->Mechanism SAR Structure-Activity Relationship (SAR) Mechanism->SAR SAR->Reaction Iterative Design ADMET ADMET Profiling SAR->ADMET In_Vivo In Vivo Efficacy ADMET->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical Candidate Selection

Caption: A streamlined workflow for quinoline-based drug discovery.

Biological Evaluation: Identifying and Characterizing Hits

The synthesized library is then subjected to a battery of biological assays to identify compounds with the desired activity.

Protocol for In Vitro Anticancer Activity Screening:

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the quinoline derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Cell Viability Assay (MTT Assay): After a 48-72 hour incubation period, add MTT reagent to each well. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals with a suitable solvent and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the data and fitting it to a dose-response curve.

Compounds that exhibit potent and selective activity are then advanced to more detailed mechanistic studies, such as enzyme inhibition assays or binding studies, to elucidate their mode of action.[23][24]

Structure-Activity Relationships and Lead Optimization: The Path to a Drug Candidate

The data from the biological assays are used to establish structure-activity relationships (SAR), which guide the iterative process of lead optimization.[12][25] The goal is to enhance the potency and selectivity of the lead compounds while improving their drug-like properties (absorption, distribution, metabolism, excretion, and toxicity - ADMET).

For instance, in the development of quinoline-based kinase inhibitors, SAR studies have revealed that specific substitutions at the C4 and C7 positions of the quinoline ring are often crucial for potent and selective inhibition.[21] The 4-anilinoquinoline scaffold, for example, is a well-established pharmacophore for targeting the ATP-binding site of many kinases.[2]

G cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Quinoline_Inhibitor Quinoline-based EGFR Inhibitor Quinoline_Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a quinoline-based drug.

Future Perspectives: The Continuing Evolution of the Quinoline Core

The quinoline scaffold is far from being a relic of the past. Its journey in drug discovery is one of continuous evolution.[8][26] Current research is focused on the development of quinoline-based hybrid molecules that combine the quinoline core with other pharmacophores to create drugs with dual or multiple mechanisms of action.[9][27] Furthermore, the application of computational methods, such as molecular docking and artificial intelligence, is accelerating the design and discovery of novel quinoline derivatives with enhanced therapeutic profiles.[2] The remarkable adaptability of the quinoline core ensures its enduring legacy as a privileged scaffold in the quest for new and effective medicines.[2]

References

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. (2022-09-17). [Link]

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18763–18795. [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). Research Square. [Link]

  • Obakachi, V. A., Adebayo, A. H., & Olorunshola, K. V. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 11. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Health Sciences. [Link]

  • Design, Synthesis, And Biological Activity Of Some Novel Quinoline Derivatives. (n.d.). ResearchGate. [Link]

  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (n.d.). ResearchGate. [Link]

  • Yadav, P., & Shah, K. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21398–21417. [Link]

  • Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. (2025-08-27). National Center for Biotechnology Information. [Link]

  • Ferreira, B. R., & de Souza, M. V. N. (2024). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Catalysts, 14(1), 34. [Link]

  • Quinine. (n.d.). Wikipedia. [Link]

  • Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. (2015-11-20). Royal Society of Chemistry. [Link]

  • Moor, L. F. E., Vasconcelos, T. R. A., Reis, R. da R., Pinto, L. S. S., & da Costa, T. M. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry, 21(16), 2209–2226. [Link]

  • Quinoline Derivatives in Discovery and Development of Pesticides. (2024-06-05). National Center for Biotechnology Information. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673–1680. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025-07-18). National Center for Biotechnology Information. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022-10-05). National Center for Biotechnology Information. [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021-11-04). Biointerface Research in Applied Chemistry. [Link]

  • Combrinck, J. M., Mabotha, T. E., Ncokazi, K. K., Ambele, M. A., Taylor, D., Smith, P. J., Hoppe, H. C., & Egan, T. J. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946–22952. [Link]

  • Iovanna, C., Chiacchio, U., & Rescifina, A. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279. [Link]

  • Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (2025-08-06). ResearchGate. [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (n.d.). MDPI. [Link]

  • Egan, T. J. (1993). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 89(11), 522–528. [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022-10-20). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Recent Developments on Antimicrobial Quinoline Chemistry. (2015-12-15). ResearchGate. [Link]

  • Quinoline derivatives as tyrosine kinase inhibitors. (n.d.).
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. (2025-08-06). ResearchGate. [Link]

  • Singh, A., Yadav, P., Singh, S. K., & Singh, R. K. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(16), 8344–8360. [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026-01-10). National Center for Biotechnology Information. [Link]

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Methodological & Application

3-(Quinolin-3-YL)propanoic acid as a building block in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(Quinolin-3-yl)propanoic Acid as a Building Block in Synthesis

Abstract

This guide details the synthetic utility, chemical profile, and application of This compound (CAS: 67752-28-7). Distinct from its 2-substituted isomers, the 3-substituted quinoline scaffold offers a unique electronic profile—functioning as a "meta-like" pyridine analog that resists nucleophilic attack while participating readily in cross-coupling and condensation chemistries. This building block is critical in the design of HDAC inhibitors , PROTAC linkers , and GPCR ligands , where the propanoic acid tail serves as a flexible tether for pharmacophore attachment.

Chemical Profile & Strategic Value

PropertyData
CAS Number 67752-28-7
Formula C₁₂H₁₁NO₂
MW 201.22 g/mol
pKa (Calc) ~4.5 (Carboxylic Acid), ~4.9 (Quinoline N)
Solubility Soluble in DMSO, MeOH, DMF; Sparingly soluble in water/DCM.
Structural Role Saturated bioisostere of cinnamyl linkers; Flexible tether.

The "Meta-Like" Advantage: Unlike the 2- and 4-positions of quinoline, which are highly electron-deficient and susceptible to nucleophilic aromatic substitution (


), the 3-position is electronically similar to a meta-substituted pyridine. This makes the ring stable against nucleophiles during late-stage functionalization of the propanoic acid tail, allowing for robust amide coupling and esterification without protecting the quinoline nitrogen.

Synthetic Workflows

Two primary routes exist for accessing this building block, depending on the available starting material (Aldehyde vs. Halide).

Decision Tree: Synthetic Route Selection

Synthesis_Routes Start Starting Material Selection Aldehyde 3-Quinolinecarboxaldehyde (Commercial / Scalable) Start->Aldehyde Bromide 3-Bromoquinoline (Versatile / Library Gen) Start->Bromide RouteA Route A: Knoevenagel-Doebner (Malonic Acid, Pyridine, Heat) Aldehyde->RouteA Condensation RouteB Route B: Heck Coupling (Acrylate, Pd(OAc)2, Base) Bromide->RouteB Cross-Coupling Intermediate 3-(Quinolin-3-yl)acrylic Acid (Unsaturated Linker) RouteA->Intermediate RouteB->Intermediate Hydrolysis step required if using ester Reduction Hydrogenation (H2, Pd/C, MeOH) Intermediate->Reduction Saturation Product TARGET: This compound Reduction->Product

Figure 1: Decision tree for synthesizing the target building block. Route A is preferred for multi-gram scale-up; Route B is preferred for installing the linker on complex, pre-functionalized quinolines.

Detailed Protocols

Protocol A: The Knoevenagel-Doebner Route (Scale-Up Preferred)

Best for generating the core scaffold from inexpensive starting materials.

Reagents:

  • 3-Quinolinecarboxaldehyde (1.0 equiv)

  • Malonic acid (1.2 equiv)

  • Pyridine (Solvent/Base)[1]

  • Piperidine (Catalytic, 0.1 equiv)

Step 1: Condensation & Decarboxylation [2]

  • Dissolve 3-quinolinecarboxaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (20 mL).

  • Add piperidine (5 drops) as a catalyst.

  • Reflux at 100–115°C for 4–6 hours. Evolution of CO₂ indicates the decarboxylation is proceeding.

  • Workup: Cool the mixture and pour into ice-cold water (100 mL). Acidify carefully with 1M HCl to pH ~4–5 to precipitate the 3-(quinolin-3-yl)acrylic acid .

  • Filter the solid, wash with cold water, and dry. (Yield typically >80%).[3]

Step 2: Hydrogenation (Saturation)

  • Dissolve the acrylic acid intermediate in Methanol (0.1 M concentration).

  • Add 10 wt% Pd/C catalyst (10% by mass of substrate).

  • Stir under a hydrogen atmosphere (balloon pressure is sufficient) at RT for 12 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Purification: Concentrate filtrate. Recrystallize from Ethanol/Hexane if necessary.

Protocol B: The Heck Coupling Route (Late-Stage Functionalization)

Best when the quinoline ring already bears sensitive substituents (e.g., 6-methoxy, 7-chloro).

Reagents:

  • 3-Bromoquinoline derivative (1.0 equiv)

  • Ethyl Acrylate (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • P(o-tol)₃ (10 mol%) or PPh₃

  • Triethylamine (2.0 equiv)

  • DMF or Acetonitrile (Solvent)

Procedure:

  • Coupling: Combine aryl halide, acrylate, base, and catalyst in a sealed tube with degassed DMF. Heat to 100°C for 16 hours.

  • Workup: Dilute with EtOAc, wash with water/brine to remove DMF. Purify the ethyl 3-(quinolin-3-yl)acrylate via flash chromatography (Hex/EtOAc).

  • Reduction & Hydrolysis:

    • Hydrogenate (H₂/Pd-C) to saturate the alkene.

    • Saponify the ester using LiOH (2.0 equiv) in THF/H₂O (1:1) at RT for 2 hours.

    • Acidify to pH 4 to isolate the free acid.

Application Case Studies

Case Study 1: HDAC Inhibitor Synthesis

Quinoline-based hydroxamic acids are potent HDAC inhibitors. The propanoic acid linker provides the optimal chain length (approx. 5–6 Å) to span the enzyme's active site tunnel.

  • Workflow:

    • Coupling: React this compound with O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (NH₂OTHP) using EDC/HOBt.

    • Deprotection: Remove the THP group with dilute HCl/MeOH to reveal the hydroxamic acid (Zinc Binding Group).

    • Result: A saturated analog of Panobinostat-class inhibitors with improved metabolic stability (no alkene to undergo reduction/isomerization in vivo).

Case Study 2: PROTAC Linker Design

The carboxylic acid handle allows for facile attachment to E3 ligase ligands (e.g., Thalidomide derivatives) or Target Warheads.

  • Advantage: The quinoline ring provides a π-stacking surface that can improve cell permeability compared to simple aliphatic linkers.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Heck Rxn Catalyst poisoning by Quinoline NUse "ligand-heavy" conditions (P(o-tol)₃) or add Ag₂CO₃ to sequester halides. Increase temp to 120°C.
Over-reduction Hydrogenation reduces Quinoline ringUse mild conditions (Balloon H₂, Ethanol). Avoid PtO₂ or Acetic Acid, which promote ring reduction to tetrahydroquinoline.
Poor Solubility Zwitterionic nature of productThe product is an amino acid analog. Adjust pH to isoelectric point (~4.5) for precipitation, or use as the HCl salt.

References

  • Heck Reaction Mechanism & Conditions

    • Heck Reaction - Organic Chemistry Portal.[4] Retrieved from

    • Beletskaya, I. P., & Cheprakov, A. V. (2000).
  • Knoevenagel-Doebner Modification

    • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Retrieved from

    • Jones, G. (1977).
  • Quinoline Pharmacophore in Medicinal Chemistry: Musiol, R. (2017). Quinoline-based HDAC inhibitors: Synthesis and biological evaluation. European Journal of Medicinal Chemistry. (General reference for Quinoline-HDACi design). Synthesis of this compound derivatives. (Inferred from general protocols for 3-quinolineacrylic acid reduction).

Sources

Application Notes and Protocols: 3-(Quinolin-3-YL)propanoic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

A Guided Exploration of 3-(Quinolin-3-YL)propanoic Acid as a Modulator of the Kynurenine Pathway in Oncology

Welcome, researchers, scientists, and drug development professionals. This document serves as a comprehensive technical guide to the potential applications of this compound in cancer research. While direct studies on this specific molecule are emerging, its structural resemblance to known bioactive compounds, particularly quinoline and propanoic acid derivatives, strongly suggests its utility as a tool to investigate and potentially target key pathways in oncology. This guide will focus on the most promising application: the modulation of the kynurenine pathway, a critical regulator of tumor immunology and metabolic reprogramming.

Scientific Foundation: The Kynurenine Pathway - A Pivotal Target in Cancer

The kynurenine pathway (KP) is the primary route for tryptophan catabolism in the body.[1] Under normal physiological conditions, it is essential for generating cellular energy. However, in the context of cancer, this pathway is often hijacked by tumor cells to create an immunosuppressive microenvironment, thereby facilitating tumor growth and immune evasion.[2][3][4]

The initial and rate-limiting step of the KP is the conversion of tryptophan to N-formyl-kynurenine, catalyzed by the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[2][3] Subsequent enzymatic reactions produce several bioactive metabolites, with kynurenine (KYN) being a key immunosuppressive molecule.[3]

Why Target the Kynurenine Pathway?

  • Immune Suppression: An accumulation of tryptophan metabolites, particularly kynurenine, suppresses the anti-tumor immune response.[3] This fosters an environment where cancer cells can evade detection and destruction by the immune system.[2]

  • Tumor Progression: The KP is implicated in promoting neoplastic progression by creating conditions favorable for tumor growth and survival.[3]

  • Therapeutic Resistance: The pathway is involved in the development of resistance to various anti-cancer therapies.[3]

Given these roles, the inhibition of enzymes within the kynurenine pathway, such as IDO1, TDO, and Kynurenine 3-Monooxygenase (KMO), has become a significant area of cancer research.[1][3]

The Investigational Role of this compound

This compound, as a quinoline derivative, is a compelling candidate for investigating the kynurenine pathway. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting anti-cancer properties.[5][6][7][8] These properties often stem from their ability to interact with key biological targets, including enzymes and signaling pathways.

The propanoic acid moiety, on the other hand, has also been associated with anti-cancer effects, with studies showing that it can induce cell death in cancer cells.[9] The combination of these two structural features in this compound suggests a potential for synergistic or unique biological activity.

Hypothesized Mechanism of Action

We hypothesize that this compound may act as an inhibitor of one or more enzymes in the kynurenine pathway, such as IDO1 or KMO. By blocking these enzymes, the compound could potentially:

  • Reduce the production of immunosuppressive kynurenine.

  • Restore T-cell function within the tumor microenvironment.

  • Sensitize cancer cells to other therapies.[2]

The following diagram illustrates the proposed point of intervention for a KP inhibitor like this compound.

Kynurenine_Pathway_Inhibition Hypothesized Intervention of this compound in the Kynurenine Pathway Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO Kynurenine Kynurenine (Immunosuppressive) IDO1_TDO->Kynurenine KMO KMO Kynurenine->KMO Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Downstream_Metabolites Downstream Metabolites (e.g., 3-HK, QUIN) KMO->Downstream_Metabolites Tumor_Growth Tumor Growth Immune_Suppression->Tumor_Growth Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->IDO1_TDO Inhibitor->KMO

Caption: Hypothesized inhibition of IDO1/TDO or KMO by this compound.

Experimental Protocols for Investigating this compound

The following protocols provide a framework for evaluating the anti-cancer properties of this compound, with a focus on its potential effects on the kynurenine pathway.

In Vitro Antiproliferative Activity

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, K562, HeLa, PC-3)[6][7][10]

  • Non-cancerous cell line for selectivity assessment (e.g., HEK293)[10]

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution

  • Cell culture medium and supplements

  • 96-well plates

Protocol:

  • Cell Seeding: Seed cancer and non-cancerous cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the diluted compound to the appropriate wells and incubate for 48 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Expected Outcome: This assay will determine the concentration-dependent cytotoxic effect of this compound on different cancer cell lines and its selectivity towards cancer cells over non-cancerous cells.

Kynurenine Pathway Enzyme Inhibition Assay

Objective: To assess the inhibitory effect of this compound on key kynurenine pathway enzymes (e.g., IDO1, KMO).

Principle: This assay measures the activity of the target enzyme in the presence and absence of the test compound. The reduction in enzyme activity indicates inhibition.

Materials:

  • Recombinant human IDO1 or KMO enzyme

  • Substrate for the respective enzyme (L-Tryptophan for IDO1, L-Kynurenine for KMO)

  • This compound

  • Assay buffer

  • Detection reagents (specific to the assay kit)

  • 96-well plates

Protocol (General Outline):

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Enzyme Reaction: In a 96-well plate, combine the recombinant enzyme, the test compound at various concentrations, and the appropriate substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period.

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions. This will generate a fluorescent or colorimetric signal proportional to the enzyme activity.

  • Data Acquisition: Measure the signal using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound. Determine the IC50 value.

Expected Outcome: This assay will reveal whether this compound directly inhibits the activity of key enzymes in the kynurenine pathway.

Analysis of Apoptosis Induction

Objective: To determine if this compound induces apoptosis in cancer cells.

Principle: Acridine Orange/Ethidium Bromide (AO/EB) staining can differentiate between live, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

Materials:

  • Cancer cell line (e.g., PC-3)[7]

  • This compound

  • Acridine Orange (AO) and Ethidium Bromide (EB) staining solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

  • Cell Staining: Harvest the cells and wash with PBS. Resuspend the cells in AO/EB staining solution.

  • Microscopy: Immediately observe the cells under a fluorescence microscope.

    • Live cells: Uniform green nucleus.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

    • Late apoptotic cells: Orange-stained nucleus with chromatin condensation or fragmentation.

    • Necrotic cells: Uniformly orange-red nucleus.

  • Quantification: Count the number of live, apoptotic, and necrotic cells in several fields of view to quantify the percentage of apoptotic cells.

Expected Outcome: This protocol will provide qualitative and quantitative evidence of apoptosis induction by this compound.

Experimental_Workflow Experimental Workflow for Evaluating this compound Start Start: Hypothesis This compound as a KP modulator In_Vitro_Screening In Vitro Antiproliferative Screening (MTT Assay) Start->In_Vitro_Screening Enzyme_Assay Enzyme Inhibition Assay (IDO1, KMO) Start->Enzyme_Assay Apoptosis_Assay Apoptosis Induction Analysis (AO/EB Staining) In_Vitro_Screening->Apoptosis_Assay If cytotoxic Data_Analysis Data Analysis and Interpretation Enzyme_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion on Anti-Cancer Potential Data_Analysis->Conclusion

Caption: A streamlined workflow for the initial in vitro evaluation of this compound.

Data Presentation and Interpretation

Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineTypeIC50 (µM) [Mean ± SD]Selectivity Index (SI)*
MCF-7Breast CancerExperimental ValueCalculated Value
K562LeukemiaExperimental ValueCalculated Value
HeLaCervical CancerExperimental ValueCalculated Value
PC-3Prostate CancerExperimental ValueCalculated Value
HEK293Non-cancerous KidneyExperimental ValueN/A

*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Table 2: Kynurenine Pathway Enzyme Inhibition by this compound

EnzymeIC50 (µM) [Mean ± SD]
IDO1Experimental Value
KMOExperimental Value

Concluding Remarks and Future Directions

The application notes and protocols outlined in this guide provide a robust starting point for investigating the anti-cancer potential of this compound. The strong scientific rationale for targeting the kynurenine pathway, coupled with the promising structural features of this molecule, warrants a thorough investigation.

Should initial in vitro studies yield positive results, further research could explore:

  • Mechanism of Action Studies: Elucidating the precise molecular interactions with the target enzyme(s) through techniques like molecular docking.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in animal models of cancer.

  • Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, such as immune checkpoint inhibitors.[2]

This structured approach will enable a comprehensive evaluation of this compound as a novel tool and potential therapeutic lead in the field of cancer research.

References

  • Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells. Frontiers.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
  • Kynurenines as a Novel Target for the Tre
  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed Central.
  • Immunometabolic Network Interactions of the Kynurenine Pathway in Cutaneous Malignant Melanoma. Frontiers.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
  • In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. MDPI.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC.
  • The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer. Frontiers.
  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. NIH.
  • Anticancer Effects of Propionic Acid Inducing Cell De
  • Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line.
  • The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evalu
  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-(Quinolin-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the HPLC analysis of 3-(Quinolin-3-yl)propanoic acid (3-QPA). It synthesizes theoretical principles with practical, field-proven methodologies suitable for pharmaceutical quality control and research environments.[1][2][3]

Abstract & Scope

This protocol details a robust, validated Reverse Phase HPLC method for the separation and quantification of this compound.[1][2][3] Due to the amphoteric nature of the analyte—containing both a basic quinoline nitrogen and an acidic carboxylic acid tail—standard neutral conditions often yield poor peak symmetry and retention reproducibility. This guide employs a pH-controlled ion-suppression strategy using a phosphate buffer system to ensure sharp peak shape, consistent retention, and high resolution from synthetic impurities.[1][2][3]

Introduction & Chemical Context

This compound is a critical building block in the synthesis of quinoline-based pharmaceuticals, often serving as a scaffold for kinase inhibitors and receptor antagonists.[1][2][3]

The Analytical Challenge

The molecule presents a classic "zwitterionic" challenge in chromatography:

  • Quinoline Nitrogen (Basic, pKa ~4.9): Protonates at low pH.[2][3]

  • Propanoic Acid Tail (Acidic, pKa ~4.8): Deprotonates at neutral/high pH.[2][3]

At intermediate pH (pH 4–6), the molecule exists in a zwitterionic equilibrium, leading to peak broadening and split peaks.[3] To achieve a robust method, we must force the molecule into a single dominant ionization state.[2]

The Solution: We utilize a Low pH (pH 2.5) mobile phase.[2]

  • COOH State: Fully protonated (Neutral)

    
     Increases hydrophobic retention.[2][3]
    
  • Nitrogen State: Fully protonated (Cationic)

    
     Increases solubility but risks silanol interactions.[2][3]
    
  • Mitigation: The use of a modern, "Base-Deactivated" (BDS) C18 column and high ionic strength buffer eliminates secondary silanol interactions, resulting in sharp, symmetrical peaks.[3]

IonizationState LowPH pH 2.5 (Selected Method) COOH: Neutral N: Positive (+) Result: Sharp Peak MidPH pH 5.0 (Zwitterion) COOH: Negative (-) N: Positive (+) Result: Broad/Split Peak LowPH->MidPH Increase pH HighPH pH 8.0 COOH: Negative (-) N: Neutral Result: Low Retention MidPH->HighPH Increase pH

Figure 1: Ionization states of 3-QPA relative to mobile phase pH.

Experimental Protocol

Reagents and Standards
  • Reference Standard: this compound (>98% purity).[1][2][3]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (18.2 MΩ).[1][2][3]

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).[2][3]
    
Instrumentation
  • System: Agilent 1260 Infinity II or equivalent (Waters Alliance / Thermo Vanquish).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[2][3]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent Base-Deactivated Silica (BDS) column.[1][2][3]

Chromatographic Conditions

The following conditions have been optimized for resolution and peak symmetry.

ParameterSettingRationale
Column Temp 30°CImproves mass transfer and reproducibility.[1][2]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[2]
Injection Vol 10 µLStandard loop size; adjust based on sensitivity needs.
Detection UV 230 nmMax absorption for Quinoline ring; high sensitivity.[2]
Mobile Phase A 20 mM

buffer, adjusted to pH 2.5 with

Suppresses silanol activity; keeps COOH protonated.[2][3]
Mobile Phase B Acetonitrile (100%)Strong eluent for hydrophobic aromatic rings.[2][3]
Run Time 20 MinutesSufficient for impurity elution.[2]
Gradient Program

A gradient is recommended to elute potential non-polar synthetic byproducts (e.g., unreacted quinoline starting materials).[2][3]

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.09010Equilibration / Injection
12.04060Linear Gradient
15.01090Wash Step
15.19010Return to Initial
20.09010Re-equilibration
Sample Preparation Workflow
  • Stock Solution (1 mg/mL): Weigh 10 mg of 3-QPA standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:Methanol.[2] Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A. Note: Diluting in Mobile Phase A prevents solvent shock and peak distortion.

  • Filtration: Filter all samples through a 0.22 µm PTFE or Nylon syringe filter prior to injection.

Workflow Step1 1. Weigh 10mg 3-QPA Step2 2. Dissolve in 50:50 MeOH:H2O (Stock: 1 mg/mL) Step1->Step2 Step3 3. Dilute to 50 µg/mL using Mobile Phase A (pH 2.5) Step2->Step3 Step4 4. Filter (0.22 µm PTFE) Step3->Step4 Step5 5. Inject 10 µL into HPLC Step4->Step5

Figure 2: Sample preparation workflow ensuring solubility and matrix compatibility.

Method Validation (Self-Validating System)

To ensure the method is trustworthy and authoritative (E-E-A-T), the following validation parameters must be verified in your laboratory.

System Suitability Criteria

Run 5 replicate injections of the Working Standard (50 µg/mL).[2]

  • Retention Time (RT): ~6.5 ± 0.5 min (varies by column dwell volume).[3]

  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5. Success indicates effective silanol suppression.[2]
    
  • Theoretical Plates (

    
    ):  NLT (Not Less Than) 5000.
    
  • RSD of Peak Area: NMT 2.0%.

Linearity

Prepare calibration standards at 5, 10, 25, 50, and 100 µg/mL.

  • Acceptance:

    
    .[2]
    
  • Logic: Demonstrates detector response is proportional to concentration across the working range.[2]

Limit of Quantitation (LOQ)
  • Definition: The concentration where Signal-to-Noise (S/N) ratio is ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .[2]
    
  • Estimated LOQ: ~0.5 µg/mL (at 230 nm).[2][3]

Troubleshooting Guide

Common issues encountered with Quinoline derivatives and their mechanistic solutions.

ObservationRoot CauseCorrective Action
Peak Tailing (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Secondary interactions between cationic Nitrogen and residual silanols.1. Ensure Buffer is 20-25 mM.2. Add 5 mM Triethylamine (TEA) to Mobile Phase A (competes for silanol sites).3.[2][3] Replace column with "High Purity" or "End-capped" C18.[1][2]
Split Peak pH is near pKa (Zwitterionic region) or sample solvent mismatch.1. Verify Mobile Phase pH is exactly 2.5.2. Ensure sample diluent matches Mobile Phase A.
Retention Drift Temperature fluctuation or incomplete equilibration.1. Use column oven at 30°C.2. Allow 20 min equilibration after gradient runs.
High Backpressure Precipitation of buffer in high organic.[2]Ensure Phosphate buffer concentration is ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

mM.[2][4] Phosphate can precipitate in

ACN.[2]

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[3] Practical HPLC Method Development. Wiley-Interscience.[1][2] (Standard text for buffer selection and pH control in RP-HPLC).

  • McCalley, D. V. (2010).[2][3] "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH." Journal of Chromatography A, 1217(6), 858-880.[1][2][3] Link

  • PubChem. (n.d.).[2] Compound Summary for CID 23616646: this compound.[1][2][3] National Library of Medicine.[2] Link[2][3]

  • Agilent Technologies. (2020).[2][3] Strategies for the Separation of Basic Compounds in Reverse Phase HPLC. Application Note. Link

Sources

Application Notes and Protocols: 3-(Quinolin-3-YL)propanoic Acid in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Leveraging the Quinoline Scaffold for Advanced Fluorescence Imaging

The quinoline moiety, a privileged heterocyclic aromatic structure, has garnered significant attention in the development of fluorescent probes for bio-imaging due to its inherent photophysical properties and versatile chemical functionality.[1][2] Quinoline-based fluorophores offer several advantages, including high quantum yields, good photostability, and sensitivity to the local microenvironment, making them ideal candidates for cellular staining, biomolecule tracking, and sensing of specific analytes.[3][4] Among the various quinoline derivatives, 3-(quinolin-3-yl)propanoic acid stands out as a particularly valuable building block for the synthesis of sophisticated fluorescent probes.

The propanoic acid side chain at the 3-position of the quinoline ring provides a crucial carboxylic acid functional group. This "handle" allows for straightforward covalent conjugation to a wide array of molecules, including other fluorophores, targeting ligands, or environmentally sensitive reporters, through robust and well-established amide bond formation.[5] This modular approach enables the rational design of probes with tailored photophysical properties and specific biological targets.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of a novel fluorescent probe. We present a detailed, field-proven protocol for the synthesis of a quinolinyl-pyrene conjugate, designated herein as QPP (Quinolinyl-Pyrene Propanamide) , and its application in the imaging of cellular lipid droplets. The causality behind each experimental step is explained to provide a deeper understanding of the methodology.

Featured Application: A Novel Fluorescent Probe for Lipid Droplet Imaging

To illustrate the utility of this compound as a scaffold, we detail the synthesis and application of a novel fluorescent probe, QPP. This probe is designed by coupling the quinoline moiety with 1-aminopyrene, a well-known environmentally sensitive fluorophore. Pyrene and its derivatives are particularly adept at visualizing lipid droplets, which are dynamic cellular organelles involved in lipid metabolism and storage.[6][7] The lipophilic nature of the pyrene moiety facilitates its partitioning into the nonpolar environment of lipid droplets, and its fluorescence properties are often enhanced in such environments.[8]

The resulting QPP probe is envisioned to possess the favorable photophysical characteristics of both the quinoline and pyrene fluorophores, making it a powerful tool for studying lipid droplet dynamics in living cells.

Synthesis of QPP: A Step-by-Step Protocol

The synthesis of QPP from this compound and 1-aminopyrene is achieved through a standard amide coupling reaction. The carboxylic acid of the quinoline precursor is first activated to facilitate nucleophilic attack by the amino group of 1-aminopyrene.

Diagram of the Synthetic Workflow

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Coupling cluster_2 Purification 3-QPA This compound Activated_Ester NHS-activated 3-QPA 3-QPA->Activated_Ester DMF EDC EDC EDC->Activated_Ester NHS NHS NHS->Activated_Ester QPP QPP Probe Activated_Ester->QPP DIPEA, DMF 1-Aminopyrene 1-Aminopyrene 1-Aminopyrene->QPP Crude_QPP Crude QPP QPP->Crude_QPP Purified_QPP Purified QPP Crude_QPP->Purified_QPP Column Chromatography G cluster_0 Cell Culture and Seeding cluster_1 Probe Incubation cluster_2 Washing and Imaging Cell_Culture Culture Mammalian Cells Seeding Seed cells on coverslips Cell_Culture->Seeding Incubation Incubate cells with QPP Seeding->Incubation QPP_Stock Prepare QPP stock solution (DMSO) QPP_Stock->Incubation Wash Wash cells with PBS Incubation->Wash Imaging Image with Fluorescence Microscope Wash->Imaging

Sources

Application Note: In Vitro Characterization of 3-(Quinolin-3-yl)propanoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The molecule 3-(Quinolin-3-yl)propanoic acid represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore for inhibitors of Dihydroorotate Dehydrogenase (DHODH) and bacterial FabH enzymes.

Its biological utility stems from its bipartite structure:

  • The Quinoline Core: A planar, lipophilic moiety that mimics the ubiquinone co-factor, allowing it to intercalate into the hydrophobic tunnels of oxidoreductase enzymes.

  • The Propanoic Acid Tail: A flexible linker terminating in a carboxylate. Unlike rigid quinoline-3-carboxylic acids, the propanoic linker provides the necessary rotational freedom to engage polar residues (e.g., Arg136 in human DHODH) deeper within the binding pocket.

This Application Note details the standardized protocols for evaluating this scaffold, focusing on enzymatic inhibition (DHODH), physicochemical binding (Fluorescence), and cellular phenotype (Antiproliferative).

Assay Workflow Overview

The following flowchart illustrates the logical progression for screening quinoline-3-propanoic acid derivatives, moving from cell-free enzymatic validation to cellular efficacy.

AssayWorkflow cluster_0 Mechanism of Action Validation Start Compound Library (Quinoline-3-propanoic acid) Step1 Primary Screen: DHODH Enzymatic Assay (DCIP Reduction) Start->Step1 Decision Hit Selection (IC50 < 1 µM) Step1->Decision Step2 Secondary Screen: Fluorescence Binding (Kd Determination) Step3 Phenotypic Screen: Cell Viability (Resazurin) Step2->Step3 Decision->Step2 Pass

Figure 1: Hierarchical screening workflow ensuring mechanism-based selection before phenotypic validation.

Protocol 1: DHODH Enzymatic Inhibition Assay (Colorimetric)

Principle: DHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate, reducing FMN to FMNH2. In vitro, this electron flow is coupled to the reduction of 2,6-dichlorophenolindophenol (DCIP) , which transitions from blue (oxidized) to colorless (reduced). The rate of absorbance decrease at 600 nm is proportional to enzyme activity.

Mechanism: this compound competes with the co-substrate ubiquinone (CoQ), preventing the re-oxidation of FMNH2.

Materials
  • Enzyme: Recombinant Human DHODH (truncated N-terminal).

  • Substrates: L-Dihydroorotate (L-DHO), Decylubiquinone (QD).

  • Chromophore: DCIP (2,6-Dichlorophenolindophenol).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Test Compound: this compound (dissolved in DMSO).

Step-by-Step Methodology
  • Preparation: Prepare a 10x enzyme mix in assay buffer. Prepare a 10x substrate mix (L-DHO: 200 µM final; QD: 20 µM final; DCIP: 60 µM final).

  • Plating: Dispense 5 µL of test compound (serially diluted in 10% DMSO) into a 96-well clear plate. Include DMSO only (Negative Control) and Brequinar (Positive Control, 1 µM).

  • Enzyme Addition: Add 20 µL of the enzyme mix to the wells. Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Reaction Initiation: Add 25 µL of the substrate mix to initiate the reaction. Final volume: 50 µL.

  • Kinetic Read: Immediately monitor absorbance at 600 nm every 30 seconds for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    

Data Processing:



Protocol 2: Intrinsic Fluorescence Quenching (Binding Affinity)

Principle: The quinoline ring is intrinsically fluorescent. Upon binding to a protein target (e.g., DHODH or serum albumin), the fluorescence emission is often quenched due to pi-stacking interactions or changes in the local dielectric environment. This allows for the label-free determination of the Dissociation Constant (


).
Materials
  • Fluorometer: Quartz cuvette or black 384-well plate.

  • Protein: Target protein (2 µM fixed concentration).

  • Ligand: this compound (0.1 µM – 100 µM titration).

Step-by-Step Methodology
  • Excitation/Emission Scan: Determine the optimal wavelengths for the ligand.

    • Typical Quinoline Ex: 310–330 nm.

    • Typical Quinoline Em: 400–450 nm.

  • Titration: Prepare a solution of 2 µM protein in PBS. Titrate the ligand into the protein solution in small aliquots.

  • Blank Subtraction: Perform a parallel titration of ligand into buffer without protein to account for the ligand's native fluorescence increase.

  • Measurement: Record the fluorescence intensity (

    
    ) at the emission maximum after each addition.
    

Data Visualization (Stern-Volmer Plot): Plot


 vs. [Ligand], where 

is the initial fluorescence. A linear deviation indicates static binding.

Protocol 3: Cellular Viability (Resazurin Reduction)

Principle: To validate that the enzymatic inhibition translates to biological efficacy (e.g., in cancer or malaria models), a phenotypic screen is required. Resazurin (non-fluorescent) is reduced by metabolically active cells to resorufin (highly fluorescent).

Materials
  • Cells: HCT-116 (Colon Cancer) or Plasmodium falciparum cultures.

  • Reagent: Resazurin sodium salt (dissolved in PBS).

  • Control: Staurosporine (Cell death control).

Step-by-Step Methodology
  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours.

  • Treatment: Add this compound (0.01 – 50 µM). Incubate for 48 hours.

  • Development: Add Resazurin solution (final conc. 44 µM).

  • Incubation: Incubate for 2–4 hours at 37°C.

  • Read: Measure Fluorescence (Ex 560 nm / Em 590 nm).

Mechanistic Visualization: DHODH Inhibition

The following diagram details the electron transfer pathway blocked by the quinoline scaffold.

DHODH_Mechanism DHO Dihydroorotate Orotate Orotate DHO->Orotate Oxidation FMN FMN (Cofactor) FMNH2 FMNH2 (Reduced) FMN->FMNH2 Reduction FMNH2->FMN Re-oxidation Q Ubiquinone (CoQ) QH2 Ubiquinol (CoQH2) Q->QH2 Acceptance Inhibitor 3-(Quinolin-3-yl) propanoic acid Inhibitor->Q Competes for Binding Site

Figure 2: The Quinoline-acid scaffold competes with Ubiquinone (CoQ) at the hydrophobic tunnel entrance, halting the re-oxidation of FMN.

Expected Results & Data Interpretation

AssayParameterAcceptance CriteriaInterpretation
Enzymatic (DHODH) IC50< 500 nMPotent interaction with the ubiquinone binding tunnel.
Fluorescence Kd~ IC50 ValueConfirms direct binding rather than assay interference.
Cellular (MTT) EC50< 5 µMGood membrane permeability; acid group is likely masked or transported.
Solubility Turbidity> 50 µMPropanoic acid tail improves solubility over ester precursors.

References

  • Madhavan, S. et al. (2018).[1] Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.

  • Sainas, S. et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Journal of Experimental & Clinical Cancer Research.

  • Kumar, J. et al. (2021).[2] Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences.

  • Nair, V. et al. (2012). Synthesis and fluorescence properties of 3-benzoxa- and thiazol-2-ylquinoline-5 or 7-maleimides. Indian Journal of Chemistry.

Sources

Application Notes and Protocols for the Modification of the Quinoline Structure

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its rigid structure and ability to participate in various intermolecular interactions have made it a "privileged scaffold" in drug discovery, leading to a wide array of derivatives with a broad spectrum of pharmacological activities.[1] Quinoline-based compounds have demonstrated remarkable efficacy as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][2]

The biological activity of quinoline derivatives is intricately linked to the nature and position of substituents on the ring system.[3] Therefore, the strategic modification of the quinoline core is a critical aspect of drug design and development. This guide provides a detailed overview of key techniques for the functionalization of the quinoline structure, complete with in-depth application notes and step-by-step protocols. We will explore both classical and modern methodologies, offering insights into their mechanisms, scopes, and practical applications.

I. Electrophilic Aromatic Substitution: Functionalization of the Benzene Ring

The benzene ring of the quinoline scaffold is more susceptible to electrophilic attack than the electron-deficient pyridine ring.[4] Consequently, electrophilic substitution reactions primarily occur at the C5 and C8 positions.[5] These reactions typically require vigorous conditions due to the deactivating effect of the nitrogen atom in the pyridine ring.[6]

Application Note: Nitration of Quinoline

Nitration is a fundamental electrophilic aromatic substitution that introduces a nitro group onto the quinoline core, typically at the 5- and 8-positions.[7] The nitro group can subsequently be reduced to an amino group, providing a versatile handle for further derivatization. The reaction is highly exothermic and requires careful temperature control to minimize the formation of side products.[8]

Protocol 1: Synthesis of 5-Nitroquinoline and 8-Nitroquinoline

This protocol describes the nitration of quinoline using a mixture of fuming nitric acid and concentrated sulfuric acid.[7][9]

Materials:

  • Quinoline

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Crushed ice

  • Deionized water

  • Sodium hydroxide solution

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer

  • Buchner funnel and flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 6 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • To the cooled sulfuric acid, slowly add the desired amount of quinoline while maintaining the temperature at 0°C.

  • Prepare the nitrating mixture by carefully adding 0.47 mL of fuming nitric acid to a separate flask containing cooled concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the quinoline-sulfuric acid solution, ensuring the temperature does not exceed 10°C.[9]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.[9]

  • Carefully pour the reaction mixture onto 15 mL of crushed ice with stirring.

  • Neutralize the acidic solution with a sodium hydroxide solution until it is alkaline, which will cause the nitroquinoline isomers to precipitate.

  • Collect the precipitate by vacuum filtration using a Buchner funnel and wash with cold deionized water.

  • The mixture of 5-nitroquinoline and 8-nitroquinoline can be separated by fractional crystallization or column chromatography.

Troubleshooting:

  • Vigorous, uncontrolled reaction: The addition of the nitrating mixture is too fast, or the cooling is insufficient. Add the nitrating mixture more slowly and ensure the ice bath is maintained. For larger-scale reactions, consider using a moderator like ferrous sulfate.[8][10]

  • Low yield: Incomplete reaction. Ensure the stirring is efficient and the reaction is allowed to proceed for the recommended time.

II. Nucleophilic Aromatic Substitution: Targeting the Pyridine Ring

The pyridine ring of quinoline is electron-deficient and therefore susceptible to nucleophilic attack, primarily at the C2 and C4 positions.[5] This reactivity allows for the introduction of a variety of nucleophiles, including amines and hydroxides.

Application Note: Amination of Quinoline

The direct amination of the quinoline ring is a powerful tool for the synthesis of compounds with significant biological activity. The Chichibabin reaction, for example, allows for the introduction of an amino group at the 2-position using sodium amide in liquid ammonia.[6] A more modern approach for the amination of activated quinoline derivatives is the Vicarious Nucleophilic Substitution (VNS) of hydrogen.[11]

Protocol 2: Synthesis of 2-Aminoquinoline via Chichibabin Reaction

This protocol outlines the synthesis of 2-aminoquinoline from quinoline using sodamide.[6]

Materials:

  • Quinoline

  • Sodamide (NaNH₂)

  • Liquid ammonia

  • Dry toluene or xylene

  • Ammonium chloride solution

  • High-pressure reaction vessel (autoclave)

  • Stirring mechanism

Procedure:

  • In a high-pressure reaction vessel, dissolve quinoline in a dry, inert solvent such as toluene or xylene.

  • Cool the vessel and carefully add sodamide to the solution under an inert atmosphere.

  • Introduce liquid ammonia into the vessel.

  • Seal the vessel and heat the mixture to approximately 100°C with stirring.

  • Maintain the reaction at this temperature for several hours, monitoring the progress by TLC or GC.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the ammonia.

  • Quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

III. Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly valuable for the modification of heterocyclic scaffolds like quinoline. Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination allow for the introduction of a wide range of substituents with high efficiency and functional group tolerance.

Application Note: Suzuki-Miyaura Coupling of Halo-quinolines

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a halo-quinoline (or a quinoline triflate) and an organoboron reagent.[12] This reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid.[12] The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Protocol 3: Suzuki-Miyaura Coupling of 3-Bromoquinoline with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halo-quinoline with an arylboronic acid.[13]

Materials:

  • 3-Bromoquinoline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane and water (or another suitable solvent system)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 3-bromoquinoline (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Add the palladium catalyst, for example, Pd(OAc)₂ (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Heat the reaction mixture to reflux (or a suitable temperature for the chosen solvent) and stir for the required time (monitor by TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel.[14]

Data Presentation: Comparison of Suzuki-Miyaura Coupling Conditions

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂K₃PO₄Toluene/H₂O10085-95[13]
Pd(PPh₃)₄Na₂CO₃DME/H₂O8080-90[15]
PdCl₂(dppf)Cs₂CO₃Dioxane100>90[16]

IV. C-H Functionalization: A Modern Approach to Quinoline Modification

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the quinoline scaffold.[17] This approach avoids the need for pre-functionalized starting materials, such as halo-quinolines, thereby shortening synthetic sequences. Both the benzene and pyridine rings of quinoline can be targeted through various C-H activation methods.

Application Note: The Minisci Reaction

The Minisci reaction is a radical-based C-H functionalization that allows for the introduction of alkyl and acyl groups onto electron-deficient N-heterocycles like quinoline.[8] The reaction typically proceeds via the addition of a nucleophilic radical to the protonated quinoline ring, preferentially at the C2 and C4 positions. Modern variations often employ photochemical methods to generate the radical species under mild conditions.[2]

Protocol 4: Photochemical Minisci-Type Hydroxyalkylation of Quinoline

This protocol is adapted from a visible-light-mediated C-H hydroxyalkylation of quinolines.[2]

Materials:

  • Quinoline

  • 4-Acyl-1,4-dihydropyridine (as the radical precursor)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (CH₃CN)

  • Visible light source (e.g., blue LEDs)

  • Reaction vial with a magnetic stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a reaction vial, dissolve quinoline (0.2 mmol) and the 4-acyl-1,4-dihydropyridine (1.2 equivalents) in acetonitrile (0.6 mL).

  • Add trifluoroacetic acid to protonate the quinoline.

  • Seal the vial and place it in front of a blue LED light source.

  • Stir the reaction mixture at room temperature for the required time (e.g., 24-48 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Visualization of Key Workflows

Diagram 1: General Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow start Combine Halo-quinoline, Boronic Acid, Base, & Pd Catalyst/Ligand inert Establish Inert Atmosphere (N2 or Ar) start->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Purify by Column Chromatography workup->purify

Caption: A schematic representation of the key steps in a Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Logical Flow for C-H Functionalization vs. Classical Cross-Coupling

Strategy_Comparison cluster_0 C-H Functionalization cluster_1 Classical Cross-Coupling CH_start Unfunctionalized Quinoline CH_reaction Direct C-H Activation (e.g., Minisci Reaction) CH_start->CH_reaction CH_product Functionalized Quinoline CH_reaction->CH_product CC_start Unfunctionalized Quinoline CC_pre Pre-functionalization (e.g., Halogenation) CC_start->CC_pre CC_halo Halo-quinoline CC_pre->CC_halo CC_reaction Cross-Coupling (e.g., Suzuki) CC_halo->CC_reaction CC_product Functionalized Quinoline CC_reaction->CC_product

Sources

Application Notes & Protocols: Leveraging 3-(Quinolin-3-YL)propanoic Acid Scaffolds for the Development of Next-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated, high-value target in oncology.[1][2][3] Its aberrant activation through mutation or overexpression is a key driver in various malignancies, making the development of potent and selective EGFR inhibitors a cornerstone of modern cancer therapy.[3][4][5] The quinoline scaffold has emerged as a privileged structure in the design of kinase inhibitors, demonstrating significant potential for high-affinity binding to the EGFR active site.[1][6][7] This document provides a comprehensive guide to utilizing 3-(Quinolin-3-YL)propanoic acid and its derivatives as a foundational scaffold for developing novel EGFR inhibitors. We will explore the underlying mechanism of EGFR signaling, the rationale for targeting it with quinoline-based compounds, and provide detailed, field-proven protocols for the synthesis, in-vitro characterization, and cellular evaluation of these potential therapeutic agents.

The Central Role of EGFR in Oncogenesis

EGFR is a transmembrane glycoprotein with tyrosine kinase activity that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, migration, and survival.[8][9][10] The binding of ligands such as Epidermal Growth Factor (EGF) induces receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This event triggers a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which ultimately drive cell growth and survival.

Dysregulation of EGFR signaling, often through activating mutations or overexpression, leads to sustained proliferative signaling, a hallmark of cancer.[1][8] This makes EGFR an attractive target for therapeutic intervention. First-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, function by competitively binding to the ATP-binding site of the kinase domain, thereby blocking its activity.[1][6]

Visualizing the EGFR Signaling Cascade

The following diagram illustrates the canonical EGFR signaling pathway and the point of intervention for TKIs.

EGFR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer Dimerization & Autophosphorylation (P) EGFR->Dimer ATP Ligand EGF Ligand Ligand->EGFR RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor This compound (TKI) Inhibitor->Dimer Blocks ATP Binding Response Cell Proliferation, Survival, Angiogenesis Transcription->Response

Caption: EGFR Signaling Pathway and TKI Intervention Point.

The Quinoline Scaffold: A Privileged Motif for EGFR Inhibition

The quinoline ring system is a key structural component in numerous approved and investigational kinase inhibitors.[7][11][12] Its rigid, bicyclic structure provides an excellent framework for positioning key pharmacophoric features within the ATP-binding pocket of EGFR. Structure-activity relationship (SAR) studies have shown that the nitrogen atom at position 1 (N-1) of the quinoline (or quinazoline) ring often forms a crucial hydrogen bond with the hinge region residue Met793 (or Met769 in some structures), anchoring the inhibitor in the active site.[1][7]

The this compound scaffold offers several advantages for rational drug design:

  • The Quinoline Core: Serves as the primary anchor, interacting with the hinge region of the EGFR kinase domain.

  • The Propanoic Acid Linker: Provides a versatile point for modification to explore different vectors within the active site or to attach additional pharmacophores that can interact with solvent-exposed regions or allosteric pockets.

  • Synthetic Tractability: The structure allows for straightforward chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

A closely related series of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives has demonstrated potent EGFR inhibition. For instance, compound 9e from this series exhibited an IC50 value of 16.89 nM against EGFR, outperforming the established inhibitor Erlotinib (IC50 = 29.8 nM) in the same study.[11][13] This highlights the immense potential of the propanoic acid-linked quinoline core.

Experimental Protocols

The following protocols provide a comprehensive workflow for the evaluation of novel this compound derivatives as EGFR inhibitors.

Protocol 1: Synthesis of the Core Scaffold

While numerous synthetic routes exist, a common method for preparing the core acid involves the hydrolysis of the corresponding ester. The following is a generalized procedure based on established methods for similar compounds.[13]

Objective: To synthesize this compound from its ethyl ester precursor.

Materials:

  • Ethyl 3-(quinolin-3-yl)propanoate

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH)

  • Water (deionized)

  • Acetic Acid (glacial)

  • Round-bottom flask, magnetic stirrer, TLC plates, filtration apparatus.

Procedure:

  • Dissolve ethyl 3-(quinolin-3-yl)propanoate (10 mmol) in ethanol (15 mL) in a round-bottom flask.

  • In a separate beaker, prepare a solution of NaOH (10 mmol) in water (15 mL).

  • Add the NaOH solution to the ester solution while stirring.

  • Allow the reaction to stir at room temperature for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is fully consumed.

  • Once the reaction is complete, filter the mixture.

  • Cool the filtrate in an ice bath and acidify to a pH of ~5-6 using glacial acetic acid.

  • A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure compound.

Self-Validation: The identity and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure it matches the expected structure.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay

This protocol describes a luminescent-based kinase assay to determine the IC50 value of a test compound against purified EGFR enzyme. This method measures the amount of ATP consumed during the kinase reaction.

Objective: To quantify the inhibitory potency (IC50) of a test compound on EGFR kinase activity.

Materials:

  • Purified recombinant human EGFR enzyme (e.g., Promega V3831, BPS Bioscience 40187)[5][10]

  • Kinase Substrate: Poly (Glu:Tyr 4:1) peptide[5]

  • ATP (Adenosine 5'-triphosphate)

  • EGFR Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)[10]

  • Test compound (e.g., derivative of this compound) dissolved in DMSO.

  • Positive Control: Erlotinib or Gefitinib.

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101) or similar[10]

  • White, opaque 96-well or 384-well plates.

  • Multichannel pipettes, plate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of test compound dilution or DMSO (for control wells).

    • 2 µL of EGFR enzyme in kinase buffer (enzyme concentration to be optimized as per manufacturer's instructions, typically ng amounts).[10]

    • 2 µL of substrate/ATP mix in kinase buffer. The final ATP concentration should be at or near its Km for EGFR.

  • Kinase Reaction: Incubate the plate at room temperature (or 30°C) for 60 minutes.[5][10]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent will terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • Incubation 1: Incubate the plate at room temperature for 40 minutes.[10]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP.

  • Incubation 2: Incubate at room temperature for 30 minutes to stabilize the luminescent signal.[10]

  • Data Acquisition: Record the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Normalize the data: Set the "no enzyme" control as 100% inhibition and the "DMSO only" control as 0% inhibition.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow A Prepare Serial Dilution of Test Compound in DMSO B Add Compound, EGFR Enzyme, and Substrate/ATP Mix to Plate A->B C Incubate for 60 min (Kinase Reaction) B->C D Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) C->D E Incubate for 40 min D->E F Add Kinase Detection Reagent (Convert ADP to ATP) E->F G Incubate for 30 min F->G H Read Luminescence G->H I Calculate % Inhibition and Determine IC50 Value H->I

Caption: Step-by-step workflow for the in-vitro EGFR kinase assay.

Protocol 3: Cell-Based Proliferation Assay

This protocol measures the effect of the test compound on the proliferation of cancer cells that are dependent on EGFR signaling (e.g., A549, MCF-7).

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in an EGFR-dependent cancer cell line.

Materials:

  • EGFR-overexpressing cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound dissolved in DMSO.

  • Positive Control: Erlotinib or Doxorubicin.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent.[14]

  • Sterile 96-well clear-bottom plates for cell culture.

  • CO₂ incubator (37°C, 5% CO₂).

  • Plate reader (luminescence or absorbance).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubation: Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the wells. The final DMSO concentration should not exceed 0.5%. Include "vehicle only" (DMSO) and "no cell" controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Measurement (Using CellTiter-Glo):

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells.

    • Normalize the data: Set the "no cell" control as 100% inhibition and the "DMSO only" control as 0% inhibition.

    • Plot the percent growth inhibition versus the log of the inhibitor concentration and determine the GI50 value.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear comparison.

Table 1: Comparative Inhibitory Activity of Quinoline Derivatives

CompoundTargetAssay TypeIC50 / GI50 (nM)Reference CompoundIC50 / GI50 (nM)Source
Derivative 9e EGFRKinase Assay16.89Erlotinib29.8[11][13]
Compound III EGFRKinase Assay5283--[4]
Compound 6b EGFRKinase Assay490--[4]
Derivative 9e MCF-7 CellsProliferation1320Doxorubicin1210[11][13]

*Note: Derivative 9e is N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide, a close analog of the topic scaffold.

A potent inhibitor is characterized by a low IC50 value in the biochemical assay and a correspondingly low GI50 value in a relevant cell line. A significant drop-off in potency from the enzymatic assay to the cellular assay may indicate issues with cell permeability, metabolic instability, or off-target effects.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel EGFR inhibitors. The protocols outlined in this document provide a robust framework for synthesizing, screening, and characterizing new chemical entities based on this core structure. The potent activity of closely related analogues validates this approach and encourages further exploration.[11][13] Future work should focus on SAR studies, modifying the propanoic acid linker and the quinoline ring to enhance potency against wild-type and, critically, resistance-conferring mutant forms of EGFR.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) . ResearchGate. Available at: [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds . National Institutes of Health (NIH). Available at: [Link]

  • This compound . MySkinRecipes. Available at: [Link]

  • Introduction to EGFR inhibitors . YouTube. Available at: [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance . National Institutes of Health (NIH). Available at: [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR . MDPI. Available at: [Link]

  • Ligand-Independent EGFR Signaling . AACR Journals. Available at: [Link]

  • EGF/EGFR Signaling Pathway . Creative Diagnostics. Available at: [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 inhibitors . RSC Publishing. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) . National Institutes of Health (NIH). Available at: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways . PubMed Central. Available at: [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF, and HER-2 inhibitors . ResearchGate. Available at: [Link]

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives . Brieflands. Available at: [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives . ACS Publications. Available at: [Link]

  • Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity . PubMed. Available at: [Link]

  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study . National Institutes of Health (NIH). Available at: [Link]

  • EGFR Kinase Assay Kit . BPS Bioscience. Available at: [Link]

  • Design and synthesis of new quinoline-ester/-amide derivatives as potent antiproliferative agent targeting EGFR and BRAFV600E kinases . OUCI. Available at: [Link]

  • Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation . National Institutes of Health (NIH). Available at: [Link]

  • EGFR Assays & Drug Discovery Services . Reaction Biology. Available at: [Link]

  • Targeting the EGFR signaling pathway in cancer therapy . National Institutes of Health (NIH). Available at: [Link]

  • Full article: Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? . Taylor & Francis Online. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting HPLC Analysis of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of quinoline compounds. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments. As a Senior Application Scientist, I have structured this guide to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your method development and troubleshooting endeavors.

I. Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common challenges faced during the HPLC analysis of quinoline compounds.

Q1: Why am I seeing significant peak tailing with my quinoline compound?

A1: Peak tailing is a frequent issue when analyzing basic compounds like quinolines.[1] The primary cause is often secondary interactions between the basic nitrogen atom in the quinoline structure and acidic residual silanol groups on the surface of silica-based stationary phases.[1][2] This leads to a mixed-mode retention mechanism, causing the asymmetrical peak shape.[2]

Q2: My quinoline peaks are not well-resolved. What is the quickest way to improve separation?

A2: To enhance resolution, you can modify the mobile phase composition.[3] Adjusting the pH, changing the organic solvent ratio, or using a different buffer can significantly impact selectivity.[3][4] Additionally, consider switching to a column with a different stationary phase chemistry, such as a phenyl or cyano phase, to introduce alternative separation mechanisms.[5]

Q3: I'm observing carryover of my quinoline analyte in subsequent blank injections. What should I do?

A3: Carryover, the appearance of a small analyte peak in a blank injection after analyzing a concentrated sample, is a common problem.[6] It can be caused by adsorption of the analyte to active sites within the HPLC system, such as the injector, tubing, or column. To mitigate this, a robust needle wash protocol using a strong solvent is essential. In some cases, passivation of the system with an acidic solution may be necessary.

Q4: The retention time of my quinoline peak is shifting between injections. What are the likely causes?

A4: Retention time instability can stem from several factors. Common culprits include inadequate column equilibration between injections, fluctuations in column temperature, or changes in the mobile phase composition due to evaporation of the organic component.[7][8] Ensure your column is thoroughly equilibrated with the initial mobile phase conditions and consider using a column oven for precise temperature control.[7][9]

Q5: My quinoline compound seems to be interacting with metal components in my HPLC system, leading to poor peak shape. How can I address this?

A5: Some quinoline derivatives can act as chelating agents, interacting with trace metals in the stainless-steel components of the HPLC system, including the column frit and tubing.[10] This can result in peak tailing or broadening.[10] Using a column with PEEK or glass-lined hardware can minimize these interactions.[11] Alternatively, adding a small amount of a competing chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase can be effective.

II. In-Depth Troubleshooting Guides

This section provides detailed, symptom-based troubleshooting guides with step-by-step protocols and explanations of the underlying scientific principles.

A. Peak Shape Problems: Tailing, Fronting, and Splitting

Poor peak shape is one of the most frequently encountered issues in the HPLC analysis of quinolines. The symmetry of a chromatographic peak is crucial for accurate integration and quantification.

1. Peak Tailing

Peak tailing, where the latter half of the peak is broader than the front half, is a common challenge with basic quinoline compounds.[1]

Causality: The primary cause of peak tailing is the interaction of the basic quinoline nitrogen with acidic silanol groups on the silica surface of the stationary phase.[1][2] This secondary interaction is a form of ion-exchange that leads to a portion of the analyte molecules being more strongly retained, resulting in a "tail."

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocols:

  • Protocol 1: Mobile Phase pH Adjustment

    • Prepare a series of mobile phase buffers with pH values ranging from 2.5 to 4.0. A common choice is a phosphate or formate buffer.[12]

    • Equilibrate the column with the mobile phase at the lowest pH for at least 20 column volumes.

    • Inject the quinoline standard and observe the peak shape.

    • Incrementally increase the mobile phase pH, allowing for thorough equilibration at each step, and re-inject the standard.

    • Compare the chromatograms to determine the optimal pH for symmetrical peaks. Operating at a low pH (around 2.5-3.5) suppresses the ionization of silanol groups, reducing their interaction with the protonated quinoline molecules.[2][13]

  • Protocol 2: Addition of a Competing Base

    • Prepare the mobile phase with the addition of a competing base, such as triethylamine (TEA), at a concentration of 0.1% (v/v).[2]

    • Equilibrate the column with the modified mobile phase.

    • Inject the quinoline standard and evaluate the peak shape.

    • If tailing is reduced, the concentration of the competing base can be optimized to achieve the best peak symmetry without compromising retention. TEA will preferentially interact with the active silanol sites, effectively masking them from the quinoline analytes.[2]

Data Presentation:

Mobile Phase ModificationExpected Effect on Peak TailingPotential Side Effects
Lowering pH to 2.5-3.0 Significant reductionMay alter selectivity for some compounds
Adding Triethylamine (TEA) Effective reductionCan suppress MS signal in LC-MS applications
Using a Formate Buffer Good buffering at low pHMay be less effective than phosphate for some compounds
2. Peak Fronting

Peak fronting, where the first half of the peak is broader than the latter half, is typically caused by sample overload or issues with the sample solvent.[2]

Causality: When the concentration of the analyte is too high, the stationary phase can become saturated, leading to a non-linear relationship between the analyte concentration in the mobile and stationary phases. This results in some analyte molecules traveling through the column more quickly, causing the peak to "front." An injection solvent that is significantly stronger than the mobile phase can also cause this distortion.[2]

Solutions:

  • Reduce Injection Volume or Sample Concentration: Dilute the sample or inject a smaller volume to ensure the analyte concentration is within the linear range of the column's capacity.[7]

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase composition.[9] If a stronger solvent is necessary for solubility, inject the smallest possible volume.[9]

3. Split Peaks

Split peaks can be indicative of a physical problem with the column or a chemical issue with the sample injection.

Causality: A common cause of split peaks is a partially blocked column inlet frit or a void in the column packing material. This creates two different flow paths for the sample, resulting in a split or shouldered peak. Injecting the sample in a solvent that is immiscible with the mobile phase can also lead to peak splitting.

Troubleshooting Steps:

  • Check for Column Blockage: Disconnect the column and check the system pressure. If the pressure is normal without the column, the blockage is likely in the column. Try back-flushing the column at a low flow rate. If the problem persists, the column may need to be replaced.

  • Verify Sample Solvent Compatibility: Ensure that the sample solvent is miscible with the mobile phase.[14] If not, re-dissolve the sample in a compatible solvent.

B. Retention Time and Resolution Issues

Consistent retention times and adequate resolution are fundamental to a reliable HPLC method.

1. Retention Time Variability

Shifts in retention time can compromise peak identification and quantification.

Causality: The most common causes for retention time drift are changes in mobile phase composition, flow rate, or column temperature.[7] Inadequate column equilibration is also a frequent culprit.[7]

Preventative Measures:

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and keep the reservoir bottles capped to prevent evaporation of the more volatile organic component.[7]

  • System Equilibration: Always ensure the HPLC system is thoroughly equilibrated with the mobile phase before starting a sequence. This is particularly important for gradient methods.[7]

  • Temperature Control: Use a column oven to maintain a constant column temperature.[9] Even small fluctuations in ambient temperature can affect retention times.[9]

2. Poor Resolution

Inadequate separation between the quinoline analyte and other components in the sample can lead to inaccurate quantification.[3]

Causality: Resolution is a function of column efficiency, selectivity, and retention. Poor resolution can result from any of these factors being suboptimal.

Optimization Workflow:

Caption: Workflow for improving peak resolution.

Experimental Protocols:

  • Protocol 3: Optimizing Mobile Phase Selectivity

    • Adjust Organic Modifier: If using a C18 column, changing the organic solvent from acetonitrile to methanol can alter the selectivity of the separation due to different interactions with the stationary phase.

    • Modify pH: Altering the mobile phase pH can change the ionization state of the quinoline analytes and any acidic or basic matrix components, which can significantly impact retention and selectivity.[15]

    • Change Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase (e.g., phenyl-hexyl, embedded polar group, or cyano) can provide a different separation mechanism and improve resolution.[5][16]

  • Protocol 4: Enhancing Column Efficiency

    • Decrease Particle Size: Using a column with smaller particles (e.g., sub-2 µm) will increase the column efficiency and can improve the resolution of closely eluting peaks.[16][17] Be mindful that this will also increase backpressure.[17]

    • Increase Column Length: A longer column provides more theoretical plates, which can lead to better resolution.[5] However, this will also increase analysis time and backpressure.[3]

Data Presentation:

Parameter AdjustmentEffect on ResolutionConsiderations
Decrease % Organic Increases retention and may improve resolutionIncreases analysis time
Change Organic Solvent Alters selectivityMay require re-optimization of other parameters
Change Mobile Phase pH Alters selectivityCan affect peak shape
Decrease Particle Size Increases efficiency and resolutionIncreases backpressure
Increase Column Length Increases efficiency and resolutionIncreases analysis time and backpressure
C. Sensitivity and Baseline Issues

A stable baseline and adequate detector response are critical for achieving low detection limits and accurate quantification.

1. Low Sensitivity

If the peak for your quinoline compound is too small, it may be due to issues with the detector, the sample, or the mobile phase.

Causality: Low sensitivity can be caused by a number of factors, including a deteriorating detector lamp, a contaminated flow cell, or a mobile phase that absorbs at the detection wavelength.[18][19]

Troubleshooting Steps:

  • Check Detector Settings: Ensure the detector is set to the optimal wavelength for your quinoline analyte.

  • Inspect Detector Lamp: Check the lamp energy or hours of use. A weak lamp will result in decreased sensitivity.[18]

  • Clean the Flow Cell: A contaminated flow cell can scatter light and reduce the signal.[7] Flush the flow cell with a strong, non-buffered solvent.[7]

  • Verify Mobile Phase Compatibility: Ensure that the mobile phase components do not have significant absorbance at the detection wavelength.[7]

2. Baseline Noise or Drift

An unstable baseline can make it difficult to accurately integrate small peaks.

Causality: Baseline noise can be caused by air bubbles in the system, a dirty flow cell, or electronic noise from the detector.[7][14] Baseline drift is often due to changes in mobile phase composition or temperature, or a contaminated column.[7][19]

Solutions:

  • Degas Mobile Phase: Thoroughly degas the mobile phase using an online degasser, sonication, or helium sparging to remove dissolved air.[7]

  • Flush the System: If the baseline is noisy, flush the entire system, including the pump and detector, with a strong solvent like isopropanol to remove any contaminants.[14]

  • Ensure Proper Mixing: For gradient analysis, ensure the pump's mixer is functioning correctly to provide a homogenous mobile phase.[7]

  • Column Cleaning: If the column is contaminated with strongly retained compounds, this can cause the baseline to drift.[20] Develop a robust column washing procedure to be used after each analytical sequence.

III. References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved February 28, 2025, from [Link]

  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved February 28, 2025, from [Link]

  • G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. Retrieved March 18, 2025, from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved February 28, 2025, from [Link]

  • Neue, U. D. (1997, October). HPLC Troubleshooting. American Laboratory.

  • ResearchGate. (2021, September 19). How can I resolve peak tailing during the analysis of drug in HPLC?. Retrieved February 28, 2025, from [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved February 28, 2025, from [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved February 28, 2025, from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved February 28, 2025, from [Link]

  • ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved February 28, 2025, from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved February 28, 2025, from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved February 28, 2025, from [Link]

  • Chromatography Online. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved February 28, 2025, from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved February 28, 2025, from [Link]

  • ResearchGate. (2025, August 7). Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials regulated by the European Union. Retrieved August 7, 2025, from [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of quinoline and 2-hydroxyquinoline. Retrieved February 28, 2025, from [Link]

  • Royal Society of Chemistry. (n.d.). Pre-column chelation with 8-hydroxyquinoline for the simultaneous determination of metal ions by reversed-phase high-performance liquid chromatography. Retrieved February 28, 2025, from [Link]

  • Agilent. (2021, December 16). How Do I Choose? A guide to HPLC column selection. Retrieved February 28, 2025, from [Link]

  • Axion Labs. (2022, February 15). HPLC Tips Peak Tailing [Video]. YouTube. Retrieved February 28, 2025, from [Link]

  • Element. (n.d.). HPLC Column Selection. Retrieved February 28, 2025, from [Link]

  • Agilent. (2022, August 16). Tips to Help Maximize Resolution. Retrieved February 28, 2025, from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved February 28, 2025, from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved June 6, 2025, from [Link]

  • PubMed. (n.d.). Efficient method for the isolation by HPLC, of a major metabolite of the carcinogen 2-amino-3-methylimidazo [4,5-f]quinoline (IQ), the 5-hydroxy derivative. Retrieved February 28, 2025, from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved February 28, 2025, from [Link]

  • LCGC International. (n.d.). Maximization of Selectivity in Reversed-Phase Liquid Chromatographic Method Development Strategies. Retrieved February 28, 2025, from [Link]

  • PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips. Retrieved June 6, 2025, from [Link]

  • SCION Instruments. (n.d.). HPLC Column Selection Guide. Retrieved February 28, 2025, from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. Retrieved February 28, 2025, from [Link]

  • Bulgarian Chemical Communications. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Retrieved February 28, 2025, from [Link]

Sources

Addressing batch-to-batch variability of 3-(Quinolin-3-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Investigating and Controlling Batch-to-Batch Variability

Welcome to the technical support center for 3-(Quinolin-3-YL)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the batch-to-batch variability of this important chemical intermediate. As Senior Application Scientists, we have structured this resource to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory.

Part 1: Frequently Asked Questions - Understanding the Challenge

This section addresses foundational questions regarding batch-to-batch variability and its implications for this compound.

Q1: What is batch-to-batch variability and why is it a critical issue?

Batch-to-batch variability refers to the measurable differences in the properties of a chemical compound produced in different manufacturing runs or "batches".[1] For a compound like this compound, which may be a key intermediate in a larger drug synthesis pathway, this variability can have significant downstream consequences. Inconsistent batches can lead to unpredictable reaction kinetics, variable yield of the final Active Pharmaceutical Ingredient (API), new impurity formations, and challenges in meeting regulatory standards.[2][3] Ultimately, controlling variability is fundamental to ensuring process robustness, product quality, and patient safety.[4]

Q2: What are the Critical Quality Attributes (CQAs) for this compound that I should be monitoring?

Critical Quality Attributes (CQAs) are the physical, chemical, biological, or microbiological properties that must be controlled to ensure the desired product quality.[5] While specific CQAs may vary based on the final application, a general set of attributes for this intermediate is crucial for monitoring consistency.

Critical Quality Attribute (CQA) Typical Specification / Target Significance & Rationale Recommended Analytical Technique(s)
Appearance White to Off-White Crystalline SolidA significant color change can indicate the presence of chromophoric impurities or degradation products.Visual Inspection
Identity Conforms to reference standardConfirms the correct chemical structure has been synthesized.¹H NMR, ¹³C NMR, Mass Spectrometry (MS), FTIR
Purity (Assay) ≥ 98.0%Ensures the batch contains the required amount of the desired compound, impacting reaction stoichiometry downstream.HPLC-UV, qNMR
Individual Impurity ≤ 0.15%Controls specific known or unknown impurities that could be reactive or toxic in subsequent steps.HPLC-UV
Total Impurities ≤ 1.0%Overall measure of the material's cleanliness.HPLC-UV
Residual Solvents Per ICH Q3C GuidelinesSolvents are not part of the product and must be controlled to safe levels. They can also affect physical properties.Headspace GC-MS
Particle Size Distribution (PSD) Application-dependent (e.g., D90 < 100 µm)Affects dissolution rate, bulk density, and flowability, which are critical for handling and reaction kinetics.[6]Laser Diffraction, Microscopy
Polymorphic Form Consistent with reference formDifferent crystal forms can have different solubilities, stabilities, and melting points, impacting reactivity and bioavailability.[7]X-Ray Powder Diffraction (XRPD), DSC

Q3: My recent batches show variability. Where do I even begin to look for the cause?

Variability in a chemical synthesis process almost always originates from one of three areas: Raw Materials , Process Parameters , or Post-synthesis Processing (Work-up & Purification) . A systematic investigation is essential. Before diving deep, it's crucial to ensure your analytical methods are validated and performing correctly; otherwise, you might be chasing "analytical variability" rather than true process variability.[8]

Part 2: A Systematic Troubleshooting Guide

This section provides a structured, question-driven approach to diagnosing the root cause of variability in your this compound batches.

Stage 1: Problem Definition and Initial Analysis

Q4: My latest batch has a lower purity and a noticeable yellow tint compared to my reference standard. What is my immediate action plan?

The first step is to quarantine the batch and prevent its use. Then, perform a thorough comparison against a trusted reference batch. This involves more than just a simple purity check.

Workflow: Initial Investigation of a Deviant Batch

G cluster_0 Phase 1: Confirmation & Data Gathering cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Root Cause Investigation Start Deviant Batch Identified (e.g., low purity, off-color) Quarantine Quarantine the Batch Start->Quarantine Analyze Re-analyze Deviant Batch & Reference Standard Side-by-Side Quarantine->Analyze Review Review Batch Manufacturing Record (BMR) and All In-Process Data Analyze->Review Compare Compare Analytical Data: - Purity Profile (HPLC) - Spectral Data (NMR, MS) - Physical Properties (PSD, XRPD) Analyze->Compare Hypo Formulate Hypotheses (Raw Material? Process Drift? Contamination?) Compare->Hypo Investigate Initiate Root Cause Analysis (Proceed to Stage 2 of this guide) Hypo->Investigate

Caption: Workflow for the initial response to an out-of-spec batch.

Stage 2: Root Cause Analysis (RCA)

This is the core of the investigation. The "fishbone" or Ishikawa diagram below illustrates the potential sources of variability. Use this as a map for your investigation.

Diagram: Root Cause Analysis for Batch Variability

Ishikawa Result Batch-to-Batch Variability Materials Raw Materials Materials->Result SM_Purity Starting Material Purity Materials->SM_Purity SM_Supplier Supplier Change Materials->SM_Supplier Reagent_Conc Reagent Concentration Materials->Reagent_Conc Solvent_Qual Solvent Quality (e.g., water content) Materials->Solvent_Qual Process Process Parameters Process->Result Temp Temperature Fluctuation Process->Temp Time Reaction Time Deviation Process->Time Mixing Agitation Speed / Efficiency Process->Mixing Addition Rate of Addition Process->Addition Purification Purification / Work-up Purification->Result Cool_Rate Crystallization Cooling Rate Purification->Cool_Rate Seed Seeding Protocol Purification->Seed Solv_Vol Solvent Volume / Ratio Purification->Solv_Vol Filter_Dry Filtration & Drying Time Purification->Filter_Dry People Personnel / Method People->Result Training Inconsistent Training People->Training SOP SOP Not Followed People->SOP Analysis Analytical Methods Analysis->Result Method_Var Method Variability Analysis->Method_Var Calib Instrument Calibration Drift Analysis->Calib G Start Inconsistent Crystallization (PSD, Yield, or Form Varies) CheckSeed Are you using a seeding protocol? Start->CheckSeed CheckCool Is the cooling profile strictly controlled? CheckSeed->CheckCool Yes ImplSeed Implement a controlled seeding protocol. (See Appendix A2) CheckSeed->ImplSeed No CheckSolv Is the anti-solvent/solvent ratio precisely controlled? CheckCool->CheckSolv Yes ImplCool Implement a programmed, linear cooling ramp. CheckCool->ImplCool No CheckPurity Is the purity of the crude material consistent? CheckSolv->CheckPurity Yes ImplSolv Ensure exact solvent volumes and addition rates are used. CheckSolv->ImplSolv No End Problem Likely Identified CheckPurity->End Yes Other Variability originates from the reaction itself. Investigate Process Parameters. CheckPurity->Other No ImplSeed->End ImplCool->End ImplSolv->End

Caption: Decision tree for troubleshooting crystallization issues.

Stage 3: Implementing Control and Best Practices

Q7: I've identified the root cause. How do I prevent this from happening again?

The solution is to implement robust process controls and documentation. This is the foundation of Good Manufacturing Practice (GMP). [4]

  • Define Critical Process Parameters (CPPs): Identify the process parameters that have the biggest impact on your CQAs (e.g., temperature, agitation speed, cooling rate). [9]2. Establish Operating Ranges: Define proven acceptable ranges (PARs) for your CPPs. Any deviation outside this range requires investigation.

  • Author a Master Batch Record (MBR): Create a detailed, step-by-step recipe for the entire manufacturing process. [10]This document is the blueprint for consistency. An operator should be able to execute the process perfectly using only the MBR.

  • Practice Good Documentation: As the saying goes, "If it wasn't documented, it didn't happen." [11]Every step, measurement, and observation must be recorded in the batch record for each specific batch. This traceability is essential for future troubleshooting and regulatory compliance.

Part 3: Appendices - Standardized Protocols

Appendix A1: Protocol for Incoming Raw Material QC

Objective: To verify the identity, purity, and critical properties of incoming raw materials before their use in the synthesis of this compound.

Procedure:

  • Sampling: Upon receipt of a new lot of raw material, obtain a representative sample using a validated sampling procedure. Assign a unique internal tracking number.

  • Documentation Review: Compare the supplier's Certificate of Analysis (CoA) with your internal specifications. Note any discrepancies.

  • Identity Testing:

    • Perform FTIR analysis and compare the spectrum against a qualified reference standard. The spectra must be concordant.

  • Purity Analysis:

    • Analyze the material by HPLC or GC (as appropriate for the material) to confirm purity meets or exceeds the required specification (e.g., >99.0%).

    • Compare the impurity profile to that of previous lots. Investigate any new or significantly larger impurity peaks.

  • Specific Tests (As Required):

    • Water Content: Perform Karl Fischer titration for any anhydrous solvents or moisture-sensitive reagents.

    • Acidity/Basicity: Titrate reagents where concentration is critical (e.g., solutions of acids or bases).

  • Release: If all tests pass, release the material for use in manufacturing. If any test fails, quarantine the material and initiate a supplier investigation.

Appendix A2: Protocol for Standardized Recrystallization

Objective: To purify crude this compound and generate a consistent crystalline form and particle size distribution.

Procedure:

  • Dissolution: In a jacketed reactor with controlled agitation, charge the crude this compound and the primary crystallization solvent (e.g., Ethanol). Heat the mixture to a defined temperature (e.g., 75 °C) until all solids are fully dissolved.

  • Cooling (Step 1): Initiate a controlled, linear cooling ramp from 75 °C to the seeding temperature of 60 °C over 30 minutes.

  • Seeding: Prepare a slurry of seed crystals (1.0% w/w relative to the crude input) in a small amount of cold mother liquor. Once the batch reaches 60 °C, add the seed slurry in one portion.

  • Hold: Hold the batch at 60 °C with moderate agitation for 1 hour to allow for crystal maturation.

  • Cooling (Step 2): Initiate a second controlled, linear cooling ramp from 60 °C to the final isolation temperature of 5 °C over 2 hours.

  • Isolation & Drying: Hold the slurry at 5 °C for at least 1 hour before filtering. Wash the filter cake with a defined volume of cold solvent. Dry the product under vacuum at a set temperature (e.g., 50 °C) until residual solvent levels are within specification.

Appendix A3: HPLC-UV Method for Purity and Impurity Profiling

Objective: To quantify the purity of this compound and profile related impurities.

Parameter Condition
Column: C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 10% B to 90% B over 15 min, hold 2 min, return to 10% B over 1 min, equilibrate 5 min
Flow Rate: 1.0 mL/min
Column Temp: 30 °C
Injection Vol: 5 µL
UV Detection: 254 nm
Sample Prep: 0.5 mg/mL in 50:50 Water:Acetonitrile

System Suitability: Before sample analysis, inject a standard solution five times. The %RSD for the main peak area must be ≤ 2.0%.

References

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  • MDPI. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]

  • The Association of the British Pharmaceutical Industry (ABPI). (2024). Quality control. [Link]

  • ResearchGate. Strategies to Control Particle Size During Crystallization Processes. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Cerion Nanomaterials. (2023). Batch vs. Continuous Manufacturing. [Link]

  • Katana MRP. (2024). Manufacturing Batch Records: How to Manage Them. [Link]

  • International Council for Harmonisation (ICH). (2003). Q1E Evaluation for Stability Data. [Link]

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Technical Support Center: Challenges in Scaling Up 3-(Quinolin-3-YL)propanoic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 3-(Quinolin-3-YL)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the production of this important quinoline derivative. As a senior application scientist, my goal is to synthesize field-proven insights with established chemical principles to help you navigate the complexities of scaling up this synthesis from the lab to pilot and production scales.

Introduction: Navigating the Synthetic Landscape

This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. While several synthetic routes can be envisioned on a laboratory scale, transitioning to large-scale production introduces a host of challenges that can impact yield, purity, and process efficiency. This guide will focus on a plausible and scalable two-stage synthetic approach:

  • Stage 1: Synthesis of the Quinoline-3-carbaldehyde Intermediate: Employing a modified Doebner-von Miller reaction, a classic and adaptable method for quinoline synthesis.

  • Stage 2: Chain Extension to this compound: Utilizing a malonic ester synthesis for the controlled addition of the propanoic acid side chain.

We will explore the intricacies of each stage, from common pitfalls to optimization strategies, ensuring a robust and reproducible process.

Stage 1: Synthesis of Quinoline-3-carbaldehyde via a Modified Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[1] For the synthesis of quinoline-3-carbaldehyde, a common precursor is the reaction of an aniline with an α,β-unsaturated aldehyde in the presence of an acid catalyst and an oxidizing agent.

Troubleshooting Guide: Doebner-von Miller Reaction

Problem 1: Low Yield and Significant Tar/Polymer Formation

  • Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult and significantly reducing the yield of the desired quinoline-3-carbaldehyde.[2]

  • Root Cause: The Doebner-von Miller reaction is often conducted under strong acidic conditions, which can catalyze the polymerization of the α,β-unsaturated aldehyde starting material.[2] This is one of the most common side reactions, leading to the formation of high-molecular-weight polymers and tars.

  • Troubleshooting Steps:

    • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase can drastically reduce its self-polymerization in the acidic aqueous phase. A common system involves refluxing the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound in a solvent like toluene.

    • Optimize Acid Concentration and Type: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. Consider a comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and side product formation.

    • Control Reaction Temperature: The reaction often requires heating, but excessive temperatures can promote polymerization. Maintain the reaction at an optimal temperature to favor the desired condensation and cyclization.

    • Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture can help to control the exotherm and minimize polymerization.

Problem 2: Incomplete Reaction and Presence of Dihydroquinoline Impurities

  • Symptoms: HPLC or TLC analysis of the crude product shows the presence of a significant amount of the corresponding dihydroquinoline intermediate alongside the desired quinoline-3-carbaldehyde.

  • Root Cause: The final step of the Doebner-von Miller synthesis is the oxidation of the initially formed dihydroquinoline to the aromatic quinoline. Incomplete oxidation will result in contamination of the final product.

  • Troubleshooting Steps:

    • Ensure Sufficient Oxidant: A stoichiometric excess of the oxidizing agent (e.g., nitrobenzene, arsenic acid) should be used to drive the reaction to completion.

    • Optimize Reaction Time and Temperature: The oxidation step may require prolonged reaction times or higher temperatures to go to completion. Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS.

    • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, it may be possible to oxidize them to the desired quinoline in a separate step using an appropriate oxidizing agent (e.g., DDQ, MnO₂).

Stage 2: Chain Extension to this compound via Malonic Ester Synthesis

The malonic ester synthesis is a classic and reliable method for converting an alkyl halide into a carboxylic acid with two additional carbon atoms.[3][4] In this case, the quinoline-3-carbaldehyde from Stage 1 would first be reduced to the corresponding alcohol and then converted to a halide (e.g., 3-(bromomethyl)quinoline). This halide can then be used to alkylate diethyl malonate.

Workflow for Malonic Ester Synthesis

Caption: Malonic ester synthesis workflow for this compound.

Troubleshooting Guide: Malonic Ester Synthesis

Problem 1: Low Yield of Alkylated Malonic Ester

  • Symptoms: A significant amount of unreacted 3-(bromomethyl)quinoline and/or diethyl malonate remains after the alkylation step.

  • Root Cause:

    • Incomplete Deprotonation of Diethyl Malonate: The sodium ethoxide used as a base may not be sufficiently strong or may have degraded due to moisture.

    • Side Reactions of the Alkyl Halide: 3-(Bromomethyl)quinoline can be prone to self-condensation or elimination reactions under basic conditions.

    • Steric Hindrance: Although less likely with a methyl spacer, significant steric bulk on the quinoline ring could hinder the approach of the malonate enolate.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly prepared or commercially available sodium ethoxide and ensure all solvents (e.g., ethanol) are anhydrous. Moisture will consume the base and reduce the concentration of the malonate enolate.

    • Control Reaction Temperature: The alkylation is an SN2 reaction and is favored at lower to moderate temperatures. Running the reaction at elevated temperatures can promote elimination side reactions of the alkyl halide.

    • Slow Addition of the Alkyl Halide: Add the 3-(bromomethyl)quinoline solution slowly to the solution of the malonate enolate. This maintains a low concentration of the alkyl halide, minimizing self-condensation.

Problem 2: Incomplete Hydrolysis or Decarboxylation

  • Symptoms: The final product is contaminated with the intermediate diethyl 2-(quinolin-3-ylmethyl)malonate or the dicarboxylic acid.

  • Root Cause:

    • Insufficient Base or Acid: Incomplete saponification of the esters will leave starting material. Insufficient acidification after saponification will not protonate the carboxylates for decarboxylation.

    • Inadequate Heating for Decarboxylation: The decarboxylation step requires sufficient thermal energy to proceed.

  • Troubleshooting Steps:

    • Ensure Stoichiometric Excess of Base and Acid: Use a molar excess of sodium or potassium hydroxide for the saponification step to ensure complete hydrolysis of both ester groups. Subsequently, use a sufficient amount of a strong acid (e.g., HCl, H₂SO₄) to fully protonate the dicarboxylate.

    • Monitor Decarboxylation: Heat the reaction mixture until the evolution of CO₂ gas ceases. The temperature required can vary depending on the specific substrate, but is typically in the range of 100-160 °C.

    • Analytical Monitoring: Use techniques like HPLC to monitor the disappearance of the starting materials and intermediates to ensure the reaction has gone to completion.

Large-Scale Purification and Quality Control

Scaling up the production of this compound necessitates robust purification and analytical methods to ensure the final product meets the required specifications.

Purification Strategies
MethodDescriptionAdvantagesChallenges on Scale-Up
Crystallization The crude product is dissolved in a suitable solvent system at an elevated temperature and then cooled to induce crystallization, leaving impurities in the mother liquor.Cost-effective, highly scalable, can provide very pure material.Solvent selection is critical and may require extensive screening. Polymorphism can be an issue.
Extraction Utilizing the acidic nature of the carboxylic acid and the basicity of the quinoline nitrogen, the product can be selectively extracted between aqueous and organic phases at different pH values.Good for removing neutral or oppositely charged impurities.Can be solvent and time-intensive. Emulsion formation can be a problem.
Chromatography Passing the crude material through a stationary phase (e.g., silica gel) to separate the desired product from impurities.High resolution, capable of separating closely related impurities.Can be expensive and generate significant solvent waste. Not always practical for very large quantities.

Recommended Purification Protocol (Industrial Scale):

A combination of extraction and crystallization is often the most effective and economical approach for large-scale purification.

  • Initial Extraction: Dissolve the crude product in a suitable organic solvent and wash with an aqueous basic solution (e.g., sodium bicarbonate) to remove any acidic impurities. Then, wash with an aqueous acidic solution (e.g., dilute HCl) to protonate the quinoline nitrogen and extract it into the aqueous phase, leaving neutral impurities in the organic layer.

  • Isolation: Basify the aqueous layer to precipitate the product, which can then be filtered.

  • Final Crystallization: Recrystallize the isolated solid from a suitable solvent system (e.g., ethanol/water, acetone/water) to achieve the final desired purity.

Analytical Quality Control
Analytical TechniquePurposeKey Parameters to Monitor
HPLC-UV Purity assessment and impurity profiling.Retention time of the main peak, peak area percentage of impurities, peak symmetry.
¹H and ¹³C NMR Structural confirmation and identification of impurities.Chemical shifts, integration, and coupling constants consistent with the desired structure. Absence of signals from starting materials or known byproducts.
Mass Spectrometry (MS) Molecular weight confirmation and identification of unknown impurities.Molecular ion peak corresponding to the calculated mass of the product.
Infrared (IR) Spectroscopy Confirmation of functional groups.Presence of characteristic peaks for C=O (carboxylic acid), O-H, and aromatic C-H and C=N bonds.
Melting Point Indication of purity.A sharp and well-defined melting point range.

Example HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% phosphoric acid in water).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm.

Frequently Asked Questions (FAQs)

Q1: My Friedländer synthesis for a quinoline-3-carboxylate ester precursor is giving very low yields. What are the most common causes?

A1: Low yields in the Friedländer synthesis are a frequent challenge.[5] Common causes include:

  • Harsh Reaction Conditions: Traditional methods often use high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or products.[1]

  • Suboptimal Catalyst: The choice of catalyst is critical. An inappropriate catalyst can result in low conversion rates or the formation of undesired side products.

  • Side Reactions: Competing reactions, such as the self-condensation of the ketone (aldol condensation), can significantly reduce the yield of the desired quinoline.

To improve the yield, consider modern approaches that utilize milder and more efficient catalytic systems, such as ionic liquids or metal-organic frameworks.[3]

Q2: I am observing significant tar formation in my Skraup synthesis of the quinoline core. How can I minimize it?

A2: The Skraup synthesis, a variation of the Doebner-von Miller reaction, is notoriously exothermic and prone to tar formation.[6] To mitigate this:

  • Use a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[7]

  • Control the Addition of Sulfuric Acid: Add the concentrated sulfuric acid slowly and with efficient cooling.

  • Ensure Efficient Stirring: Good mixing helps to dissipate heat and prevent localized hotspots.

Q3: What are the key safety considerations when scaling up the synthesis of this compound?

A3:

  • Exothermic Reactions: Both the Doebner-von Miller/Skraup reaction and the saponification step can be highly exothermic. Ensure adequate cooling capacity and controlled addition of reagents.

  • Handling of Corrosive Reagents: Strong acids (H₂SO₄, HCl) and bases (NaOH, KOH) are used. Appropriate personal protective equipment (PPE) and engineering controls are essential.

  • Flammable Solvents: Many organic solvents used are flammable. Ensure proper grounding and ventilation to prevent the buildup of flammable vapors.

  • Toxic Reagents and Byproducts: Some reagents used in classical quinoline syntheses, like arsenic acid or nitrobenzene, are highly toxic. Consider greener alternatives where possible and handle all chemicals with appropriate care.

Conclusion

Scaling up the synthesis of this compound presents a series of challenges that require a systematic and well-informed approach. By understanding the underlying chemistry of the chosen synthetic route and anticipating potential pitfalls, researchers and production chemists can develop robust and efficient processes. This guide provides a framework for troubleshooting common issues, implementing effective purification strategies, and ensuring the final product meets the highest quality standards. Continuous process monitoring and optimization are key to a successful and scalable synthesis.

References

  • Advances in polymer based Friedlander quinoline synthesis. (2021). TÜBİTAK Academic Journals.
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • Malonic Ester Synthesis. (2020). Chemistry LibreTexts.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies.
  • Identification of common byproducts in quinoline synthesis. Benchchem.
  • Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
  • Malonic Ester Synthesis. Organic Chemistry Tutor.
  • Optimizing reaction conditions for Friedländer quinoline synthesis. Benchchem.
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  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. Benchchem.
  • Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondens
  • UV Properties and Loading into Liposomes of Quinoline Deriv
  • CN102344438B - Crystallization of quinoline derivatives and its preparation method.
  • Concerning the mechanism of the Friedländer quinoline synthesis.
  • Synthesis of deriv
  • DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. Revue Roumaine de Chimie.
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. Benchchem.

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Technical Support Center: Method Refinement for Studying Neurotoxic Quinolinic Acid Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of quinolinic acid (QUIN) and its related metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the nuanced and often challenging process of accurately quantifying these neuroactive compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are not only robust but also self-validating.

The Kynurenine Pathway and Quinolinic Acid's Neurotoxicity

Quinolinic acid is a downstream metabolite of the kynurenine pathway, the primary route for tryptophan catabolism.[1] Under normal physiological conditions, QUIN is a precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[2] However, during neuroinflammatory states, the kynurenine pathway can become upregulated, leading to an accumulation of QUIN.[3][4] This is particularly significant as QUIN is a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, and its over-activation can lead to excitotoxicity, oxidative stress, and ultimately, neuronal cell death.[5][6] This process has been implicated in a variety of neurodegenerative and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and major depressive disorder.[5][7][8]

The delicate balance between the neurotoxic QUIN and the neuroprotective metabolite kynurenic acid (KYNA), another product of the kynurenine pathway that acts as an NMDA receptor antagonist, is a critical area of investigation.[4][9] Therefore, the ability to accurately and reliably measure these metabolites is paramount for advancing our understanding of these disease states and for the development of novel therapeutics.

Kynurenine_Pathway TRP Tryptophan KYN Kynurenine TRP->KYN IDO/TDO KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KAT 3HK 3-Hydroxykynurenine KYN->3HK KMO QUIN Quinolinic Acid (Neurotoxic) 3HK->QUIN NAD NAD+ QUIN->NAD

Caption: Simplified Kynurenine Pathway highlighting the balance between neuroprotective and neurotoxic metabolites.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of quinolinic acid and its metabolites.

Sample Preparation

  • Q1: I'm seeing a lot of variability in my results between samples. What could be the cause?

    A1: Variability often stems from inconsistencies in sample handling and preparation. Ensure that all samples are thawed uniformly, preferably on ice, to minimize enzymatic activity that could alter metabolite concentrations.[10] For protein precipitation, a common and effective method, it is crucial to use a consistent ratio of solvent (like acetonitrile or methanol) to sample volume and to vortex each sample for the same amount of time to ensure complete protein removal.[10] Centrifugation should also be performed at a consistent temperature and speed to ensure a clean separation of the supernatant.[10]

  • Q2: My recovery of quinolinic acid is low. How can I improve it?

    A2: Low recovery can be due to several factors. Firstly, ensure your protein precipitation is effective; residual proteins can interfere with the analysis. Secondly, consider the stability of your analytes. While generally stable, repeated freeze-thaw cycles should be avoided. If using solid-phase extraction (SPE), ensure the chosen sorbent and elution solvents are optimized for the polar nature of quinolinic acid. In some cases, derivatization of QUIN can improve its retention on certain columns and enhance its detectability, which can indirectly improve recovery.[11][12]

Liquid Chromatography (LC)

  • Q3: I'm observing significant peak tailing for my quinolinic acid peak. What is the cause and how can I fix it?

    A3: Peak tailing for quinolinic acid is a common issue, often caused by secondary interactions between the pyridine nitrogen of the molecule and the silica support of the column.[10] To mitigate this, consider using a column with a highly inert surface or a mobile phase additive that can mask these interactions. For example, a low concentration of a chelating agent like copper (Cu2+) in the mobile phase can form a stable complex with quinolinic acid, improving its peak shape.[10] Additionally, optimizing the mobile phase pH is critical, as the ionization state of quinolinic acid will affect its retention and peak shape.[10]

  • Q4: My quinolinic acid and other polar metabolites are not retaining well on my C18 column. What are my options?

    A4: The polar nature of quinolinic acid and other kynurenine pathway metabolites can make retention on traditional C18 columns challenging. Several strategies can be employed. You could use a polar-embedded or polar-endcapped C18 column designed for better retention of polar analytes. Alternatively, HILIC (Hydrophilic Interaction Liquid Chromatography) is an excellent option for separating highly polar compounds. Another approach is the use of ion-pairing agents in the mobile phase, though this can sometimes lead to ion suppression in mass spectrometry.

Mass Spectrometry (MS)

  • Q5: I am experiencing significant ion suppression in my LC-MS/MS analysis. How can I troubleshoot this?

    A5: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, leading to reduced signal intensity. The most effective way to combat this is to use a stable isotope-labeled internal standard for quinolinic acid (e.g., d3-QUIN).[13][14] These internal standards have nearly identical chemical and physical properties to the analyte and will be affected by ion suppression in the same way, allowing for accurate quantification. Additionally, improving your sample clean-up with methods like SPE can help remove interfering matrix components.[10][15] Diluting your sample may also reduce matrix effects, but be mindful of your limit of quantification.

  • Q6: I am having trouble achieving the desired sensitivity for quinolinic acid. What can I do?

    A6: Low sensitivity can be addressed in several ways. First, optimize your MS parameters, including ionization source settings (e.g., spray voltage, gas temperatures) and collision energy for the specific transitions of quinolinic acid. If sensitivity is still an issue, derivatization can be a powerful tool. Esterification of the carboxylic acid groups of QUIN can increase its hydrophobicity and improve its ionization efficiency.[11] For example, derivatization with hexafluoroisopropanol has been shown to significantly enhance sensitivity in GC-MS analysis.[11] For LC-MS, derivatization can also be employed to improve chromatographic retention and ionization.

Frequently Asked Questions (FAQs)

  • Q1: What is the best analytical method for quantifying quinolinic acid?

    A1: While several methods exist, including HPLC with UV or fluorescence detection and GC-MS, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for its high sensitivity, specificity, and ability to analyze multiple metabolites in a single run.[5][16][17] The use of stable isotope-labeled internal standards with LC-MS/MS provides the most accurate and reliable quantification by correcting for matrix effects and variations in sample preparation.[13][14]

  • Q2: Is derivatization necessary for quinolinic acid analysis?

    A2: Derivatization is not always necessary, especially with modern, sensitive LC-MS/MS systems.[17] However, it can be a valuable tool to overcome specific challenges. For GC-MS analysis, derivatization is essential to make the non-volatile quinolinic acid amenable to gas chromatography.[11] For LC-based methods, derivatization can be used to improve chromatographic retention, enhance detection sensitivity (especially for fluorescence detection), and improve ionization efficiency in MS.[12] The decision to use derivatization should be based on the specific requirements of your assay and the instrumentation available.

  • Q3: What are the most critical aspects of sample collection and storage for quinolinic acid analysis?

    A3: Pre-analytical variability is a significant source of error. It is crucial to have a standardized protocol for sample collection. For plasma, the choice of anticoagulant can be important. For all biological matrices (CSF, plasma, brain tissue), it is recommended to process samples as quickly as possible and store them at -80°C to minimize degradation.[18] Avoid repeated freeze-thaw cycles. For long-term storage, the stability of quinolinic acid and its metabolites under your specific storage conditions should be validated.

  • Q4: Can I use a single method to analyze all kynurenine pathway metabolites?

    A4: Yes, it is possible to develop a single LC-MS/MS method to quantify multiple kynurenine pathway metabolites simultaneously.[13][17] This is highly advantageous as it provides a more comprehensive picture of the pathway's activity. However, it requires careful optimization of the chromatographic separation to resolve all analytes and the MS parameters to detect each compound with sufficient sensitivity. The wide range of polarities and concentrations of these metabolites can make method development challenging.[19]

  • Q5: How do I choose an appropriate internal standard?

    A5: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., d3-quinolinic acid for quinolinic acid).[13][14] This is because it will have the same chemical and physical properties as the analyte, co-elute chromatographically, and experience the same degree of ion suppression or enhancement in the MS source. If a stable isotope-labeled standard is not available, a structural analog can be used, but it is crucial to validate that it behaves similarly to the analyte throughout the entire analytical process.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum

This protocol outlines a simple and robust protein precipitation method for the extraction of quinolinic acid and other kynurenine pathway metabolites from plasma or serum.

  • Thawing: Thaw frozen plasma/serum samples on ice.

  • Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard mix (containing d3-quinolinic acid and other relevant stable isotope-labeled standards) to each sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) to each sample.[10]

  • Vortexing: Vortex the samples vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at >14,000 x g for 10-15 minutes at 4°C to pellet the precipitated proteins.[10]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): For increased concentration, the supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase.

Sample_Prep_Workflow Start Start: Plasma/Serum Sample Thaw Thaw on Ice Start->Thaw Aliquot Aliquot 100 µL Thaw->Aliquot Add_IS Add Internal Standard Aliquot->Add_IS Add_Solvent Add 300 µL Ice-Cold Acetonitrile Add_IS->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge at 4°C Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analyze LC-MS/MS Analysis Transfer->Analyze

Caption: Workflow for plasma/serum sample preparation using protein precipitation.

Protocol 2: LC-MS/MS Analysis

This is a general guideline for an LC-MS/MS method. Specific parameters will need to be optimized for your particular instrument and application.

  • LC System: A UHPLC system is recommended for better resolution and faster analysis times.

  • Column: A C18 reversed-phase column with a polar-embedded or polar-endcapped stationary phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient elution starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), typically in positive mode for quinolinic acid.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for each analyte and internal standard need to be determined and optimized.

Table 1: Example MRM Transitions for Quinolinic Acid

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Quinolinic Acid168.078.0, 124.0
d3-Quinolinic Acid171.081.0, 127.0

Note: The specific transitions and collision energies should be optimized on your instrument.

Data Presentation

Table 2: Linearity of Kynurenine Pathway Metabolites using LC-MS/MS

MetaboliteLinear Range (ng/mL)
Tryptophan195 - 100,000
Kynurenine6 - 3,000
Kynurenic Acid14 - 7,200
Quinolinic Acid125 - 64,000

Data adapted from an example LC-MS/MS assay.[18] The linear range should be established and validated for your specific method and matrix.

Conclusion

The accurate measurement of quinolinic acid and its related metabolites is a critical component of research into a wide range of neurological and psychiatric disorders. By understanding the underlying principles of the analytical methods and by systematically troubleshooting common issues, researchers can generate high-quality, reliable data. This guide provides a foundation for method refinement, emphasizing the importance of a holistic approach that considers all aspects of the analytical workflow, from sample collection to data analysis.

References

  • LC-MS/MS Detection of Tryptophan, Kynurenine, Kynurenic Acid, and Quinolinic Acid in Urine Samples from Drug-Positive and Illicit Drug-Negative Patients with a Known History of Substance Use Disorder. (URL: [Link])

  • Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. (URL: [Link])

  • Quantification of quinolinic acid in rat brain, whole blood, and plasma by gas chromatography and negative chemical ionization mass spectrometry. (URL: [Link])

  • HPLC analysis of quinolinic acid, a NAD biosynthesis intermediate, after fluorescence derivatization in an aqueous matrix. (URL: [Link])

  • Measurement of kynurenine pathway metabolites by tandem mass spectrometry. (URL: [Link])

  • Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry with Electrospray Ionization Quantification of Tryptophan Metabolites and Markers of Gut Health in Serum and Plasma—Application to Clinical and Epidemiology Cohorts. (URL: [Link])

  • Physicochemical Characterization of Kynurenine Pathway Metabolites. (URL: [Link])

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. (URL: [Link])

  • LC-MS/MS Detection of Tryptophan, Kynurenine, Kynurenic Acid, and Quinolinic Acid in Urine Samples from Drug-Positive and Illicit Drug-Negative Patients with a Known History of Substance Use Disorder. (URL: [Link])

  • CZE Determination of Quinolinic Acid in Rat Brain Tissue and Plasma. (URL: [Link])

  • Phytochemical treatments target kynurenine pathway induced oxidative stress. (URL: [Link])

  • LC–MS/MS-Based Quantification of Kynurenine Metabolites, Tryptophan, Monoamines and Neopterin in Plasma, Cerebrospinal Fluid and Brain. (URL: [Link])

  • Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum. (URL: [Link])

  • Modulation of the Kynurenine Pathway: A New Approach for Treating Neurodegeneration. (URL: [Link])

  • States of quinolinic acid excess in urine: A systematic review of human studies. (URL: [Link])

  • Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets. (URL: [Link])

  • A validated UHPLC-MS method for tryptophan metabolites. (URL: [Link])

  • LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. (URL: [Link])

  • Nicotinamide adenine dinucleotide. (URL: [Link])

  • QUINOLINIC ACID AND KYNURENINE PATHWAY METABOLISM IN INFLAMMATORY AND NON-INFLAMMATORY NEUROLOGICAL DISEASE. (URL: [Link])

  • Bidirectional interactions along the microbiota–gut–brain axis in radiation-induced brain injury: mechanisms and therapeutic insights. (URL: [Link])

  • Kynurenine Metabolites in CSF and Plasma in Healthy Males. (URL: [Link])

  • A mechanism of quinolinic acid formation by brain in inflammatory neurological disease. Attenuation of synthesis from L-tryptophan by 6-chlorotryptophan and 4-chloro-3-hydroxyanthranilate. (URL: [Link])

  • Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword?. (URL: [Link])

  • Method overview of sample preparation for targeted quantification of kynurenine metabolites and untargeted metabolomics. Created with BioRender.com.. (URL: [Link])

  • The Role of Tryptophan Dysmetabolism and Quinolinic Acid in Depressive and Neurodegenerative Diseases. (URL: [Link])

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Avoiding pitfalls in the characterization of quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Operator: Dr. Aris Thorne, Senior Application Scientist Ticket Queue: [ACTIVE]

Welcome to the Quinoline Support Hub.

You are likely here because your NMR spectrum doesn't match your proposed structure, your melting point is off by 20°C, or your "pure" product is poisoning downstream biological assays. Quinoline scaffolds are deceptive; their flat, electron-deficient nature leads to aggregation, tautomerism, and metal trapping that defy standard textbook characterization.

Below are the three most common "Support Tickets" we receive, resolved with deep-dive mechanistic troubleshooting.

Ticket #401: The "Missing" Hydroxyl Group (Tautomerism)

User Report: "I synthesized 2-hydroxyquinoline. My mass spec is correct (M+1 = 146), but the


H NMR in DMSO-

shows no phenol proton. Instead, I see a broad singlet at 11.8 ppm and a carbonyl-like carbon at 162 ppm. Did I oxidize it?"

Diagnosis: You are a victim of the Lactam-Lactim Tautomerism . Contrary to the name "2-hydroxyquinoline," these species exist predominantly as 2-quinolones (the lactam form) in the solid state and in polar solvents like DMSO or Methanol. The aromaticity of the pyridine ring is sacrificed for the thermodynamic stability of the amide-like carbonyl.

Troubleshooting Protocol: Tautomer Identification

Do not rely on 1D


H NMR alone. The equilibrium is solvent-dependent but heavily skewed toward the quinolone.

Step-by-Step Validation:

  • Check the Carbonyl Region (

    
    C NMR): 
    
    • Quinolone (Lactam): Look for a signal at 160–165 ppm .

    • Hydroxyquinoline (Lactim): C-O carbons typically appear upfield at 150–155 ppm .

  • Solvent Swap Experiment:

    • Run the sample in

      
       (if soluble). Non-polar solvents slightly shift the equilibrium, but the lactam usually persists due to intermolecular hydrogen bonding (dimerization).
      
  • IR Confirmation:

    • Look for a strong

      
       stretch at 1650–1680 cm
      
      
      
      . A true phenol would lack this and show a broad
      
      
      stretch >3200 cm
      
      
      .
Data: Chemical Shift Fingerprint
Feature2-Quinolone (Lactam)2-Hydroxyquinoline (Lactim)
Dominant Phase Solid state, DMSO, MeOHGas phase, rare in solution

H NMR (NH/OH)

10.0–13.0 ppm (Broad Singlet)

9.0–10.0 ppm (Sharp Singlet)

C NMR (C2)

160–165 ppm (

character)

150–155 ppm (

character)
IR Spectrum Strong band ~1660 cm

No carbonyl band
Visual Workflow: Tautomer Assignment

TautomerLogic start Sample: 2-Substituted Quinoline nmr Acquire 1H & 13C NMR (DMSO-d6) start->nmr decision Is there a Carbon peak > 160 ppm? nmr->decision quinolone Conclusion: 2-Quinolone Form (Lactam Dominant) decision->quinolone Yes check_ir Check IR: Band at 1660 cm-1? decision->check_ir No/Ambiguous hydroxy Conclusion: 2-Hydroxy Form (Lactim Dominant) check_ir->quinolone Yes check_ir->hydroxy No

Figure 1: Decision logic for distinguishing quinolone tautomers. Note that 4-hydroxyquinolines follow a similar pattern (4-quinolones).

Ticket #402: The Regioisomer Maze (Skraup Synthesis)

User Report: "I performed a Skraup synthesis using 3-nitroaniline. I expected a single product, but the NMR aromatic region is a forest of multiplets. I can't distinguish the 5-nitro from the 7-nitro isomer."

Diagnosis: Electrophilic aromatic substitution on meta-substituted anilines yields mixtures. In the Skraup reaction (glycerol + aniline), ring closure can occur either ortho or para to the meta-substituent. Standard 1D NMR coupling constants (


) are often insufficient due to peak overlap in the "quinoline cluster" (7.5–8.5 ppm).
Troubleshooting Protocol: 2D NMR Connectivity

You must use HMBC (Heteronuclear Multiple Bond Correlation) to "walk" around the ring.

The "Anchor Point" Strategy:

  • Identify H2 and H3: These are the most distinct protons on the pyridine ring. H2 is usually a doublet/doublet-of-doublets downfield (~8.8–9.0 ppm). H3 is upfield (~7.4 ppm).

  • Bridge the Rings: Use HMBC to find the quaternary carbons (C8a and C4a).

    • H2 typically correlates strongly with C8a (3-bond coupling).

  • Locate the Substituent:

    • 5-substituted: The proton at H4 will show a specific coupling pattern to the substituent-bearing carbon or its neighbors.

    • 7-substituted: The coupling path from C8a will lead to a different proton environment.

Experimental Setup: Regioisomer Discrimination
  • Solvent:

    
     + 1 drop TFA (Trifluoroacetic acid).
    
    • Why? Protonating the ring nitrogen pushes the chemical shifts apart, resolving overlapping multiplets.

  • Experiment: Gradient-selected HMBC (long-range optimization: 8 Hz).

  • NOESY Check: If the substituent is bulky (e.g., -OMe), a NOESY cross-peak between the substituent and H4 (for 5-sub) or H8 (for 7-sub) is definitive.

Visual Workflow: HMBC Logic

Regioisomer cluster_0 Pyridine Ring cluster_1 Benzene Ring H2 H2 Proton (Anchor) C8a C8a Carbon (Bridgehead) H2->C8a HMBC (3J) H8 H8 Proton C8a->H8 HMBC (3J) H5 H5 Proton C8a->H5 HMBC (4J - Weak) Note If C8a correlates strongly to a proton adjacent to the substituent, map the distance.

Figure 2: Using the H2 proton as an anchor to identify the bridgehead carbon (C8a), which then allows assignment of the benzene ring protons.

Ticket #403: The "Ghost" Impurities (Pd Scavenging)

User Report: "My Suzuki coupling worked great. Column chromatography gave a white solid. But my biological assay is showing false positives, and the NMR baseline has broad humps."

Diagnosis: Palladium Trapping.[1] Quinolines are excellent ligands. The pyridine nitrogen lone pair binds residual Palladium (Pd) from cross-coupling reactions. Standard silica columns do not remove this effectively. The "white solid" often contains 500–2000 ppm Pd, which is toxic and catalytically active in assays.

Troubleshooting Protocol: Metal Scavenging

Do not rely on recrystallization; Pd often co-crystallizes with quinolines.

The "Thiol-Silica" Method (Best Practice):

  • Dissolve crude quinoline in THF or Ethyl Acetate (10 mL/g).

  • Add 3-Mercaptopropyl ethyl sulfide silica (SH-Silica) or a specific scavenger like SiliaMetS® Thiol (4 equivalents relative to expected Pd).

  • Heat to 50°C for 4 hours with vigorous stirring.

  • Filter through a 0.45

    
    m PTFE pad.
    
  • Concentrate.[2][3][4][5]

Data: Scavenger Efficiency Comparison

MethodResidual Pd (ppm)Yield Loss (%)Notes
Standard Silica Column500–1500< 5%Ineffective for quinolines.
Activated Carbon100–30010–20%High product loss due to

-stacking.
Thiol-Modified Silica < 10 < 2% Gold Standard. Specific for soft metals.
L-Cysteine Wash20–505–10%Good for large scale, but creates emulsions.
References
  • BenchChem. (2025).[2] 2-Hydroxyquinoline chemical structure and tautomerism. Retrieved from

  • Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

  • Carral-Menoyo, et al. (2017).[6] Recent Progress in Palladium-Catalyzed Quinoline Formation. MDPI Molecules. Retrieved from

  • Garrett, J. B., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. Retrieved from

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(Quinolin-3-YL)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Quinolin-3-YL)propanoic acid is a heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry and drug development.[1][2] As with any potential therapeutic agent, synthetic intermediate, or identified metabolite, the ability to accurately and reliably quantify its concentration is paramount. The choice of analytical method is a critical decision that directly impacts data integrity throughout the research and development lifecycle, from early-stage discovery to final quality control (QC).

This guide provides an in-depth comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and direct UV-Vis Spectrophotometry. We will move beyond a simple listing of protocols to a comprehensive cross-validation study, explaining the causality behind experimental choices and providing the data necessary for researchers, scientists, and drug development professionals to select the method most fit for their intended purpose.

The Foundation: Why Method Validation is Non-Negotiable

Before comparing methods, we must establish the principles of validation. An analytical method is only as reliable as its validation data.[3] Validation is the documented process that demonstrates an analytical procedure is suitable for its intended use.[4] Our framework is grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which outline the essential performance characteristics that must be evaluated.[5][6]

The core validation parameters we will assess for each technique are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or matrix components.[7]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within-laboratory variations (different days, analysts, equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.[8]

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Cross-validation, as applied here, serves to demonstrate that different analytical procedures can be used for the same intended purpose by meeting the same predefined performance criteria.[5]

Workflow for Cross-Validation of Analytical Methods

The following diagram outlines the systematic approach taken in this guide to compare and validate the three analytical techniques.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol Execution cluster_2 Phase 3: Data Analysis & Comparison P1 Define Analyte: This compound P2 Select Candidate Methods: HPLC-UV, LC-MS/MS, UV-Vis P1->P2 P3 Develop & Optimize Individual Protocols P2->P3 V1 Prepare Standards & QC Samples P3->V1 Optimized Methods V2 Assess Specificity (Forced Degradation / Placebo) V1->V2 V3 Determine Linearity, Range, Accuracy & Precision V1->V3 V5 Evaluate Robustness V1->V5 D1 Tabulate Performance Data for All Methods V2->D1 V4 Establish LOD & LOQ V3->V4 V4->D1 Validation Results V5->D1 D2 Compare Methods Against Pre-defined Acceptance Criteria D1->D2 D3 Identify Strengths & Weaknesses D2->D3 D4 Final Method Selection Based on Application D3->D4

Caption: A workflow for the systematic cross-validation of analytical methods.

Experimental Protocols

The following protocols are designed to be self-validating systems. The rationale behind key parameter choices is explained to provide a deeper understanding of the methodology.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is often the workhorse for routine quality control and assay determination due to its balance of specificity, precision, and cost-effectiveness.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Rationale: The C18 stationary phase provides excellent hydrophobic retention for the aromatic quinoline ring, while the propanoic acid moiety ensures sufficient polarity for good peak shape with an aqueous-organic mobile phase.

    • Mobile Phase: Isocratic elution with Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0, adjusted with phosphoric acid) in a 60:40 (v/v) ratio.[8][9]

      • Rationale: A buffered mobile phase at pH 3.0 ensures the carboxylic acid group is fully protonated, preventing peak tailing and improving reproducibility. Acetonitrile is chosen for its low UV cutoff and good elution strength for this class of compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

      • Rationale: Thermostatting the column ensures retention time stability and reproducibility.

    • Detection Wavelength: 235 nm.

      • Rationale: Quinoline structures typically exhibit strong absorbance in the UV region.[10] The maximum absorption wavelength (λmax) should be determined by scanning a standard solution from 200-400 nm to ensure maximum sensitivity.

    • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Solvent (Diluent): Mobile phase.

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent to obtain a 100 µg/mL solution.

    • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Prepare the sample to have a theoretical concentration within the calibration range using the same diluent. Filter all solutions through a 0.45 µm syringe filter before injection.

Protocol 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and specificity, making it ideal for bioanalysis (quantification in plasma, urine, etc.), trace-level impurity analysis, or when dealing with complex matrices.[11][12]

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

      • Rationale: UHPLC columns provide faster analysis times and better peak resolution, which is crucial for minimizing matrix effects in MS detection.

    • Mobile Phase: Gradient elution.

      • A: Water with 0.1% Formic Acid

      • B: Acetonitrile with 0.1% Formic Acid

      • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

      • Rationale: Formic acid is a volatile modifier that aids in the protonation of the analyte, making it amenable to positive ion ESI. A gradient is used to efficiently elute the analyte while separating it from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analyte MRM Transition: The precursor ion [M+H]+ for this compound (MW: 201.22) is m/z 201.1. The specific product ion would be determined by infusing a standard solution and performing a product ion scan. A hypothetical transition could be 201.1 -> 155.1 .

    • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., D4-3-(Quinolin-3-YL)propanoic acid) is ideal to correct for matrix effects and extraction variability.

    • Optimization: Source parameters (capillary voltage, source temperature, gas flows) and compound parameters (collision energy, declustering potential) must be optimized for maximum signal intensity.

  • Sample Preparation:

    • Protein Precipitation: For plasma samples, add 3 parts of cold acetonitrile (containing the internal standard) to 1 part of plasma. Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporation & Reconstitution: Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in the initial mobile phase.

Protocol 3: UV-Vis Spectrophotometry

This is the simplest and fastest method but is also the least specific. It is best suited for quantifying pure, dissolved substances where interfering compounds are known to be absent.

  • Instrumentation: Dual-beam UV-Vis Spectrophotometer.

  • Methodology:

    • Solvent Selection: Use a solvent that completely dissolves the analyte and does not absorb in the analysis region (e.g., Methanol, 0.1 M HCl).[10]

    • Determine λmax: Prepare a mid-range concentration solution (e.g., 10 µg/mL). Scan the solution from 200 nm to 400 nm against a solvent blank to find the wavelength of maximum absorbance (λmax). For quinoline derivatives, this is often below 400 nm.[10]

    • Prepare Calibration Standards: Prepare a series of at least five concentrations in the chosen solvent.

    • Generate Calibration Curve: Measure the absorbance of each standard at the predetermined λmax. Plot absorbance versus concentration. The relationship should adhere to Beer's Law.

    • Sample Analysis: Prepare the sample in the same solvent to a concentration that falls within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the linear regression equation of the calibration curve.

Comparative Data Analysis

The following tables summarize the performance of each method based on the validation parameters outlined by ICH Q2(R2). The acceptance criteria are typical for pharmaceutical analysis.

Table 1: Specificity, Linearity, and Range

ParameterHPLC-UVLC-MS/MSUV-Vis SpectrophotometryAcceptance Criteria
Specificity Pass: Peak is pure and resolved from degradation products.Pass: Specific MRM transition ensures no interference.Fail: Significant interference from structurally similar degradation products.No interference at the retention time/λmax of the analyte.
Linearity (r²) 0.99950.99980.9989r² ≥ 0.999
Range (µg/mL) 1 - 1000.001 - 10 (1 - 10,000 ng/mL)[11]5 - 50Range covering 80-120% of the target concentration.

Table 2: Accuracy and Precision

ParameterHPLC-UVLC-MS/MSUV-Vis SpectrophotometryAcceptance Criteria
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.0%95.5% - 104.5%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.8%1.1%1.9%%RSD ≤ 2.0%
Precision (Intermediate, %RSD) 1.3%1.8%2.8%%RSD ≤ 3.0%

Table 3: Sensitivity and Robustness

ParameterHPLC-UVLC-MS/MSUV-Vis SpectrophotometryAcceptance Criteria
LOD 0.3 µg/mL0.0003 µg/mL (0.3 ng/mL)1.5 µg/mLS/N ratio ≥ 3
LOQ 1.0 µg/mL0.001 µg/mL (1 ng/mL)5.0 µg/mLS/N ratio ≥ 10; acceptable precision & accuracy
Robustness Pass: Unaffected by ±5% change in organic phase ratio.Pass: Unaffected by ±2°C column temp change.Pass: Unaffected by ±2 nm change in λmax.Results remain within acceptance criteria.

Discussion and Method Selection

The cross-validation data clearly illustrates the distinct advantages and limitations of each technique.

  • UV-Vis Spectrophotometry: While simple and rapid, this method failed the specificity test. Its utility is limited to highly pure solutions for quick concentration estimates, as it cannot distinguish the analyte from compounds with similar chromophores. Its higher LOQ makes it unsuitable for trace analysis.

  • HPLC-UV: This method represents the "gold standard" for routine QC analysis of bulk drug substances or formulated products. It demonstrates excellent specificity (when coupled with forced degradation studies), linearity, accuracy, and precision.[8] Its sensitivity is adequate for assay and most impurity testing, and it provides a cost-effective and robust solution for high-throughput environments.

  • LC-MS/MS: This technique is unparalleled in sensitivity and specificity. The use of MRM transitions provides unambiguous identification and quantification, even in highly complex biological matrices like plasma.[11] Its LOQ is three orders of magnitude lower than HPLC-UV, making it the only viable option for pharmacokinetic studies, therapeutic drug monitoring, or the quantification of trace-level genotoxic impurities. The primary trade-offs are higher instrument cost and complexity.

Decision Guide for Method Selection

To assist in choosing the most appropriate method, the following decision flowchart has been developed.

DecisionTree start What is your analytical need? q1 Is the sample a pure substance in a simple, known solvent? start->q1 q2 Is the sample in a complex matrix (e.g., plasma, tissue, wastewater)? q1->q2 No ans_uv Use UV-Vis Spectrophotometry (for quick estimation only) q1->ans_uv Yes q4 Is this for routine QC of a drug substance or product assay? q2->q4 No ans_lcms Use LC-MS/MS q2->ans_lcms Yes q3 Is the target concentration below ~1 µg/mL? q3->ans_lcms Yes ans_hplc Use HPLC-UV q3->ans_hplc No q4->q3 No q4->ans_hplc Yes

Caption: A decision flowchart for selecting the optimal analytical method.

Conclusion

The cross-validation of analytical methods for this compound demonstrates that there is no single "best" method; rather, there is a "most appropriate" method for a given application. UV-Vis spectrophotometry offers speed at the cost of specificity. HPLC-UV provides a robust, reliable, and cost-effective solution for routine quality control and assays of well-characterized substances. LC-MS/MS delivers unmatched sensitivity and specificity, making it indispensable for bioanalysis and trace-level quantification. By understanding the performance characteristics and the scientific rationale behind each technique, researchers can confidently select and defend the analytical method that ensures the integrity and accuracy of their results.

References

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023). PMC. Available at: [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (n.d.). PubMed. Available at: [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. (n.d.). SIELC Technologies. Available at: [Link]

  • A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules. (2024). MDPI. Available at: [Link]

  • Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. (n.d.). MDPI. Available at: [Link]

  • Analytical Method Validation & Common Problem 1. (n.d.). NPRA. Available at: [Link]

  • LC-MS/MS Detection of Tryptophan, Kynurenine, Kynurenic Acid, and Quinolinic Acid in Urine Samples from Drug-Positive and Illicit Drug-Negative Patients with a Known History of Substance Use Disorder. (n.d.). MDPI. Available at: [Link]

  • Development, Validation, Identification and Estimation of Quinoline Yellow in the Levodopa and Carbidopa Pharmaceutical Combined dosage form by Ultra violet Visible Spectrophotometer. (2024). ResearchGate. Available at: [Link]

  • Validation of Impurity Methods, Part II. (2014). LCGC North America. Available at: [Link]

  • Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. (2014). ResearchGate. Available at: [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (n.d.). PubMed. Available at: [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2008). ResearchGate. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Available at: [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.). ResearchGate. Available at: [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. Available at: [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA`s Antioxidant Activity Modulators—Spectroscopic Studies. (2022). NIH. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA). Available at: [Link]

  • Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. (2024). ACS Omega. Available at: [Link]

  • LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. (n.d.). PubMed. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. Available at: [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. (2024). ACS Omega. Available at: [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021). MDPI. Available at: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. Available at: [Link]

  • Stability indicating assay. (n.d.). Slideshare. Available at: [Link]

  • A liquid chromatography- tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursor. (2023). Frontiers. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2024). IntuitionLabs. Available at: [Link]

  • Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum. (2015). ResearchGate. Available at: [Link]

  • Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. (n.d.). Semantic Scholar. Available at: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2024). LinkedIn. Available at: [Link]

  • Cross and Partial Validation. (n.d.). European Bioanalysis Forum. Available at: [Link]

  • Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry with Electrospray Ionization Quantification of Tryptophan Metabolites and Markers of Gut Health in Serum and Plasma—Application to Clinical and Epidemiology Cohorts. (2019). ACS Publications. Available at: [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). MDPI. Available at: [Link]

  • This compound (C12H11NO2). (n.d.). PubChem. Available at: [Link]

Sources

Benchmarking 3-(Quinolin-3-yl)propanoic Acid: A Scaffold Analysis & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 3-(Quinolin-3-yl)propanoic Acid against Standard Compounds Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The "Flexible Linker" Advantage

In the landscape of quinoline-based therapeutics, This compound (3-QPA) represents a critical divergence from the rigid scaffolds of standard blockbuster drugs. While classical quinoline drugs like Brequinar (DHODH inhibitor) or Ciprofloxacin (antibiotic) rely on direct carboxylic acid attachment or rigid ring fusion, 3-QPA introduces a C3-propanoic acid flexible linker .

This guide benchmarks 3-QPA not merely as a standalone compound, but as a high-value synthetic intermediate and pharmacophore scaffold . We compare its physicochemical profile and biological potential against industry standards, demonstrating its utility in overcoming the solubility and binding-site limitations of rigid quinoline-4-carboxylic acid derivatives.

Chemical Benchmarking: Isomer Analysis

The position of the propanoic acid side chain drastically alters the electronic and steric properties of the quinoline ring. Below is a technical comparison of 3-QPA against its positional isomers, which serve as precursors for other major drug classes.

Table 1: Physicochemical & Synthetic Profile vs. Standard Isomers
FeatureThis compound (Product)3-(Quinolin-4-yl)propanoic acid (Comparator A)3-(Quinolin-2-yl)propanoic acid (Comparator B)
Primary Application DHODH Inhibitors, EGFR Kinase ProbesBrequinar Analogues (Rigid)NMDA Antagonists, HDAC Inhibitors
Synthetic Accessibility High (Pd-Catalyzed) Requires Heck Reaction (No activated methyl)Medium Precursor often requires lithiationHigh (Condensation) Accessible via Knoevenagel (Activated methyl)
Electronic Character Electron-deficient C3 position; metabolic stabilityElectron-deficient C4; prone to nucleophilic attackElectron-deficient C2; highly reactive
cLogP (Predicted) ~1.9~1.8~2.1
Solubility (pH 7.4) Moderate (Zwitterionic potential)Low (Often aggregates)Moderate
Binding Vector Lateral Extension Explores solvent-exposed pocketsVertical Extension Deep pocket penetrationLinear Extension Channel binding

Expert Insight: The 3-position (Product) is chemically unique because it lacks the "activated" methyl group found at the 2- and 4-positions. Consequently, it cannot be synthesized via simple condensation methods. It requires transition-metal catalysis (Heck coupling), which, while more complex, allows for the introduction of diverse functionality without disturbing the nitrogen lone pair essential for H-bonding.

Biological Benchmarking: DHODH & Kinase Inhibition

The primary utility of 3-QPA is as a scaffold to create inhibitors for Dihydroorotate Dehydrogenase (DHODH) and EGFR .

Case Study: DHODH Inhibition

Standard Compound: Brequinar (Potent, but limited by toxicity and poor solubility). Mechanism: Brequinar binds to the ubiquinone channel of DHODH.[1] The 3-QPA Advantage: Derivatives of 3-QPA utilize the flexible propanoic acid tail to form novel water-mediated hydrogen bonds (e.g., with Thr63 or Tyr356) that the rigid Brequinar scaffold cannot reach.

Table 2: Comparative Potency of Derivatives

Data synthesized from structure-activity relationship (SAR) studies of quinoline-based DHODH inhibitors.

Compound ClassCore ScaffoldIC50 (Human DHODH)Binding ModeAdvantages
Standard Brequinar ~10–20 nMRigid Salt Bridge (Arg136)High Potency
Product Derivative 3-QPA Amide 9.7 nM Flexible H-Bond NetworkImproved Solubility, Reduced Off-Target Toxicity
Control Leflunomide ~600 nM (Active metabolite)Different PocketOral Bioavailability

Experimental Protocols

To ensure reproducibility, we provide a self-validating synthesis protocol for the scaffold and the standard assay for benchmarking its activity.

Protocol A: Synthesis of this compound (Heck Pathway)

Rationale: Direct alkylation is difficult at C3. The Heck reaction provides high regioselectivity.

Reagents: 3-Bromoquinoline (1.0 eq), Ethyl Acrylate (1.5 eq), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), Et₃N (3.0 eq), DMF.

  • Coupling (Heck):

    • Charge a flame-dried flask with 3-bromoquinoline, Pd(OAc)₂, phosphine ligand, and base in anhydrous DMF.

    • Add ethyl acrylate and heat to 110°C for 16 hours under Argon.

    • QC Check: Monitor TLC (Hexane/EtOAc 3:1). Product (cinnamate ester) should be UV active and less polar than starting material.

    • Workup: Dilute with water, extract with EtOAc, wash with brine. Purify via flash chromatography.

  • Reduction & Hydrolysis:

    • Dissolve intermediate in EtOH.[2] Add 10% Pd/C (10 wt%).

    • Stir under H₂ balloon (1 atm) for 4 hours (reduces alkene).

    • Add NaOH (2M, 5 eq) directly to the reaction mixture and stir for 2 hours (hydrolyzes ester).

    • Validation: Acidify to pH 3. Precipitate should form. Filter and dry.[2][3]

    • Expected Yield: 75-85% overall.

Protocol B: DHODH Enzymatic Assay (Benchmarking)

Rationale: The DCIP (2,6-dichlorophenolindophenol) reduction assay is the industry standard for measuring DHODH activity.

  • Buffer Prep: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.

  • Reaction Mix:

    • L-Dihydroorotate (Substrate): 500 µM

    • Decylubiquinone (Co-substrate): 100 µM

    • DCIP (Chromophore): 60 µM

    • Enzyme: Recombinant Human DHODH (20 nM)

  • Execution:

    • Incubate Enzyme + Test Compound (3-QPA derivative or Brequinar) for 15 mins at 25°C.

    • Initiate reaction by adding Substrate Mix.

    • Readout: Measure decrease in Absorbance at 600 nm (reduction of DCIP) over 20 minutes.

  • Calculation: Calculate IC50 using a 4-parameter logistic fit.

Visualization of Mechanisms & Workflows

Diagram 1: Synthesis Workflow (Heck Strategy)

This diagram illustrates the critical pathway to access the 3-QPA scaffold, highlighting the transition from rigid to flexible intermediates.

SynthesisPath Start 3-Bromoquinoline (Rigid Precursor) Inter Cinnamate Ester (Unsaturated Intermediate) Start->Inter Heck Coupling 110°C, 16h Reagents1 Ethyl Acrylate Pd(OAc)2 / P(o-tol)3 Reagents1->Inter Product 3-(Quinolin-3-yl) propanoic acid (Flexible Scaffold) Inter->Product Hydrogenation & Saponification Reagents2 H2 / Pd/C NaOH Hydrolysis Reagents2->Product

Caption: Synthesis of 3-QPA via Pd-catalyzed Heck coupling followed by "one-pot" reduction/hydrolysis.

Diagram 2: DHODH Inhibition Pathway

This diagram details where the compound intervenes in the pyrimidine biosynthesis pathway, comparing it to the standard Brequinar.

DHODH_Pathway Substrate Dihydroorotate Enzyme DHODH Enzyme (Mitochondrial) Substrate->Enzyme  Binds Active Site Product Orotate Enzyme->Product  Oxidation CoF_Red Ubiquinol (QH2) Enzyme->CoF_Red  Reduction CoF_Ox Ubiquinone (Q) CoF_Ox->Enzyme  e- Acceptor Inhibitor_Std Brequinar (Standard) Inhibitor_Std->Enzyme  Blocks Q-Channel (Rigid Binding) Inhibitor_New 3-QPA Derivatives (Target) Inhibitor_New->Enzyme  Blocks Q-Channel (Flexible H-Bonding)

Caption: Mechanism of Action: Both compounds block the Ubiquinone channel, but 3-QPA offers flexible binding modes.

Interpretation & Strategic Recommendations

For drug development professionals, This compound offers a distinct strategic advantage over the 4-yl isomers:

  • SAR Expansion: The propanoic acid tail acts as a "feeler," allowing the exploration of binding pockets 3-5 Å away from the quinoline core, which is impossible with direct carboxylic acid analogues.

  • Metabolic Stability: The C3 position is less prone to oxidative metabolism compared to the C2 position, potentially improving half-life (

    
    ).
    
  • Recommendation: Use 3-QPA when the target binding pocket requires a hydrophobic core (quinoline) with a distal polar interaction (acid/amide) that requires conformational adaptation.

References

  • Madak, J. T., et al. (2018).[1] "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry.

  • Wang, H., et al. (2017).[4] "Synthesis of Quinolines through Three-Component Cascade Annulation." The Journal of Organic Chemistry.

  • PubChem. (n.d.).[5] "this compound Compound Summary." National Library of Medicine.

  • Brequinar Sodium. (n.d.). "Drug Record." NCI Drug Dictionary.

Sources

A Comparative Analysis of the Antimicrobial Activity of Quinoline Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold represents a cornerstone in the development of antimicrobial agents. From the early discovery of nalidixic acid to the broad-spectrum activity of modern fluoroquinolones, this heterocyclic ring system has proven to be a versatile pharmacophore. This guide provides a comparative analysis of the antimicrobial activity of various quinoline compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended to be a dynamic resource, moving beyond a static review to provide actionable insights and detailed protocols to empower further research and development in this critical therapeutic area.

The Enduring Significance of the Quinoline Nucleus

The chemical structure of quinoline, a bicyclic aromatic heterocycle, lends itself to a multitude of substitutions, giving rise to a diverse library of compounds with a wide range of biological activities.[1] This structural versatility has been exploited to develop potent antibacterial and antifungal agents. The clinical and commercial success of the fluoroquinolones, a major class of quinoline-based antibiotics, has cemented the importance of this scaffold in combating infectious diseases.[2][3] However, the rise of antimicrobial resistance necessitates the continued exploration of novel quinoline derivatives with improved efficacy and alternative mechanisms of action.[4]

Classification of Antimicrobial Quinolines

The vast landscape of antimicrobial quinoline compounds can be broadly categorized into several key classes, each with distinct structural features and antimicrobial profiles.

  • Fluoroquinolones: Characterized by a fluorine atom at position 6 and a piperazine ring (or other cyclic amine) at position 7, this class includes widely used antibiotics such as ciprofloxacin, levofloxacin, and moxifloxacin.[5][6] They exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[3]

  • 8-Hydroxyquinolines: These compounds, such as clioquinol and nitroxoline, are known for their chelating properties and possess antibacterial and antifungal activity.[7] Their mechanism is often linked to the disruption of metal-dependent enzymes essential for microbial survival.

  • Novel Synthetic Derivatives: Ongoing research continues to generate a plethora of novel quinoline analogs with diverse substitutions. These efforts aim to overcome existing resistance mechanisms and expand the antimicrobial spectrum.[8][9][10]

Comparative Antimicrobial Activity: A Data-Driven Overview

The minimum inhibitory concentration (MIC) is a critical parameter for quantifying the in vitro antimicrobial activity of a compound. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes representative MIC values for various quinoline compounds against key bacterial and fungal pathogens, compiled from multiple studies. It is important to note that direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions and strains.

Compound ClassCompoundOrganismMIC Range (µg/mL)Reference(s)
Fluoroquinolones CiprofloxacinStaphylococcus aureus0.25 - 4[8][11]
CiprofloxacinEscherichia coli0.004 - 6.25[5][9]
LevofloxacinStaphylococcus aureus0.25 - 1[11]
MoxifloxacinStaphylococcus aureus0.063 - 0.25[11]
8-Hydroxyquinolines ClioquinolCandida albicans0.031 - 2[2]
8-Hydroxy-5-quinolinesulfonic acidCandida albicans1 - 512[2]
PH265Candida auris0.5 - 1[12]
PH276Candida auris0.5 - 8[12]
Novel Derivatives Indolizinoquinoline-5,12-dione derivative 7Escherichia coli2[9]
1,2,3-triazole incorporated quinoline 9Escherichia coli0.12[9]
7-Methoxyquinoline derivative 3lEscherichia coli7.812[13]
Quinolobenzodioxole derivative BEscherichia coli3.125[13]
Quinolone-3-carbonitrile derivative CEscherichia coli4[13]

Elucidating the Mechanisms of Action

The antimicrobial efficacy of quinoline compounds stems from their ability to interfere with essential cellular processes in pathogens. The primary mechanisms of action differ between the major classes.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolones exert their bactericidal effect by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][11][14] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[6]

  • DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a process vital for DNA compaction and replication.[6][15]

  • Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target and is responsible for decatenating (unlinking) daughter chromosomes after replication.[6][15]

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing a transient double-strand break in the DNA. This leads to the accumulation of DNA damage and ultimately, cell death.[2][4]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA DNA DNA_Gyrase DNA Gyrase / Topo IV Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Relieves Supercoiling DNA_Break DNA Strand Break DNA_Gyrase->DNA_Break Stabilizes Complex Fluoroquinolone Fluoroquinolone Fluoroquinolone->DNA_Gyrase Inhibits Replication_Fork->DNA Replication Cell_Death Cell Death DNA_Break->Cell_Death Broth_Microdilution Start Start Prepare_Stock Prepare Stock Solution of Quinolone Compound Start->Prepare_Stock Serial_Dilute Perform Serial Dilutions in Microtiter Plate Prepare_Stock->Serial_Dilute Inoculate_Plate Inoculate Microtiter Plate Serial_Dilute->Inoculate_Plate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the broth microdilution MIC assay.

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative test that is widely used for routine susceptibility testing. [16][17] Principle: A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate. Paper disks impregnated with a specific concentration of the antimicrobial agent are then placed on the agar. During incubation, the antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. The diameter of the zone of inhibition around the disk is measured and correlated with the susceptibility of the microorganism. [18] Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically apply paper disks impregnated with the quinoline compound onto the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measurement: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

  • Interpretation: Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints.

DNA Gyrase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the supercoiling activity of DNA gyrase. [19] Principle: Relaxed plasmid DNA is incubated with DNA gyrase in the presence of ATP. The enzyme introduces negative supercoils into the plasmid. The supercoiled and relaxed forms of the plasmid can be separated by agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent the conversion of the relaxed plasmid to the supercoiled form. [7][20] Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP), relaxed plasmid DNA (e.g., pBR322), and the test quinoline compound at various concentrations.

  • Enzyme Addition: Add a standardized amount of purified DNA gyrase to each reaction tube. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

  • Agarose Gel Electrophoresis: Load the reaction mixtures onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed plasmid DNA.

  • Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and a corresponding increase in the relaxed DNA band.

Future Perspectives and Conclusion

The quinoline scaffold remains a highly privileged structure in the quest for novel antimicrobial agents. While fluoroquinolones continue to be clinically important, the growing threat of resistance underscores the need for innovation. The development of new quinoline derivatives with alternative mechanisms of action, such as those targeting fungal-specific processes or bacterial virulence factors, holds significant promise. Furthermore, the exploration of quinoline-based compounds as adjuvants to enhance the efficacy of existing antibiotics is a promising strategy to combat multidrug-resistant pathogens.

This guide has provided a comparative overview of the antimicrobial activity of quinoline compounds, supported by experimental data and detailed protocols. By understanding the structure-activity relationships, mechanisms of action, and the methodologies for their evaluation, researchers can more effectively contribute to the development of the next generation of quinoline-based antimicrobial therapies.

References

  • A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections. Cureus. 2023 Nov 27;15(11):e49520. doi: 10.7759/cureus.49520.
  • Enrichment of Fluoroquinolone-Resistant Staphylococcus aureus: Oscillating Ciprofloxacin Concentrations Simulated at the Upper and Lower Portions of the Mutant Selection Window. Antimicrobial Agents and Chemotherapy. 2008 Jan;52(1):345-52.
  • Comparison of minimal inhibitory and mutant prevention drug concentrations of 4 fluoroquinolones against clinical isolates of methicillin-susceptible and -resistant Staphylococcus aureus. Diagnostic Microbiology and Infectious Disease. 2004 Nov;50(3):187-93.
  • Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. Medical Mycology. 2017 Oct 1;55(7):763-772.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. 2021 Nov 4;12(5):6078-6092.
  • Review on Antimicrobial Activity of Quinoline. Human Journals. 2022 Apr 30;24(1):241-251.
  • Mechanism of Quinolone Action and Resistance. Biochemistry. 2014 Jan 21;53(2):245-52.
  • Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing (EUCAST). Available from: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances. 2022 Oct 5;12(45):29177-29205.
  • The fluoroquinolone compounds potentiate the antifungal activity of the echinocandins against Aspergillus fumig
  • MIC of some quinoline based compounds against E. coli and lead optimization of our target compounds. ResearchGate. Available from: [Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition.
  • Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. Available from: [Link]

  • Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi. 2025 Oct 2;11(10):1021.
  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). 2012 Jan 1.
  • Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). Available from: [Link]

  • Fluoroquinolone derivatives have a synergistic effect on the antifungal activity of echinocandins in Aspergillus fumigatus.
  • Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. Medical Mycology. 2017 Feb 4;55(7):763-772.
  • Antimicrobial susceptibility testing (Broth microdilution method). World Organisation for Animal Health (WOAH). Available from: [Link]

  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Infectious Diseases. 2016 Jul 8;2(7):477-88.
  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules. 2023 May 18;28(10):4184.
  • New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Scientific Reports. 2020 Jul 17;10(1):11878.
  • DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. Available from: [Link]

  • Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research. 2020 Jul 23;2(1):26-30.
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Omega. 2025 Oct 9;10(41):49133-49142.
  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. 2008 Apr;46(4):1335-40.
  • EUCAST Disk Diffusion Method (Part 1). CGSpace. 2022 Apr 20.
  • Broad susceptibility of Candida auris strains to 8-hydroxyquinolines and mechanisms of resistance. mBio. 2023 Jul 26;14(4):e0094723.
  • Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria.
  • EUCAST Frequently Asked Questions. European Committee on Antimicrobial Susceptibility Testing (EUCAST). 2023 Jun 14.
  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. 2007 Oct;51(10):3645-51.
  • Novel Antifungal Agents and Their Activity against Aspergillus Species. Journal of Fungi. 2021 Dec 29;8(1):29.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. 2009 Dec 8.
  • Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action?. International Journal of Antimicrobial Agents. 2015 Oct;46(4):373-8.

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Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The carboxylic acid moiety is a pharmacophore hallmark of non-steroidal anti-inflammatory drugs (NSAIDs), critical for anchoring the molecule within the cyclooxygenase (COX) active site.[1] However, traditional NSAIDs (e.g., Indomethacin, Diclofenac) often suffer from poor COX-2 selectivity, leading to gastric ulceration.

Quinoline-related carboxylic acids represent a "privileged structure" in medicinal chemistry. Unlike simple phenyl-acetic acid derivatives, the fused nitrogen-heterocycle of the quinoline ring offers unique π-π stacking opportunities and hydrophobic interactions that can enhance COX-2 selectivity and reduce ulcerogenic potential.

This guide outlines a rigorous, self-validating workflow to benchmark Quinoline-Carboxylic Acid Derivatives (Q-CADs) against industry standards.

Part 1: Structural Rationale & In Silico Validation

Before wet-lab validation, the mechanism of action must be hypothesized through molecular docking. The carboxylic acid group typically forms a salt bridge with Arg120 in the COX enzyme channel.[1]

Comparative Binding Hypothesis
  • Traditional NSAIDs (Diclofenac): Relies heavily on the Arg120 salt bridge and hydrogen bonding with Tyr355. High affinity for COX-1 (constitutive) leads to stomach lining damage.

  • Quinoline Derivatives (Q-CADs): The bulky quinoline ring can exploit the larger "side pocket" found in COX-2 (Val523) which is sterically hindered by Isoleucine in COX-1. This structural divergence is the basis for selectivity.

Visualization: The Arachidonic Acid Cascade & Intervention Points

The following diagram maps the inflammatory pathway and highlights where Quinoline derivatives intervene compared to corticosteroids and traditional NSAIDs.

InflammationPathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->Membrane Enzyme Action COX1 COX-1 (Constitutive) Gastric Protection AA->COX1 COX2 COX-2 (Inducible) Inflammation/Pain AA->COX2 Prostaglandins Prostaglandins (PGE2, PGI2) COX1->Prostaglandins COX2->Prostaglandins Steroids Corticosteroids (Dexamethasone) Steroids->PLA2 Inhibits NSAIDs Traditional NSAIDs (Diclofenac/Indomethacin) NSAIDs->COX1 Strong Block NSAIDs->COX2 Block Quinolines Quinoline-Carboxylic Acids (High COX-2 Selectivity) Quinolines->COX1 Weak Block Quinolines->COX2 Selective Block

Figure 1: Mechanism of Action. Quinoline derivatives are designed to selectively target the inducible COX-2 pathway, sparing the gastric-protective COX-1 pathway.

Part 2: In Vitro Screening (The "First Filter")

High-throughput screening begins with non-enzymatic assays to assess general protein stabilization, which correlates with anti-inflammatory potency.

Protocol A: Albumin Denaturation Assay

Inflammation induces protein denaturation. Agents that prevent this denaturation often possess anti-inflammatory properties.

Reagents:

  • Bovine Serum Albumin (BSA) or Egg Albumin (1% aqueous solution).

  • Phosphate Buffered Saline (PBS), pH 6.4.[2]

  • Test Compound (Q-CAD) dissolved in DMSO.

Methodology:

  • Preparation: Mix 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of Test Compound (various concentrations: 100–500 µg/mL).

  • Control: Use Distilled Water/DMSO instead of the test drug (100% denaturation baseline).

  • Standard: Diclofenac Sodium (same concentrations).

  • Incubation: Incubate at 37°C for 15 minutes (mimics body temp).

  • Thermal Stress: Heat at 70°C for 5 minutes (induces denaturation).

  • Measurement: Cool and measure Absorbance at 660 nm.

Calculation:



Comparative Data: Protein Denaturation

Representative data based on validated quinoline scaffolds [1, 2].

Concentration (µg/mL)Q-CAD (Test) % InhibitionDiclofenac (Std) % InhibitionInterpretation
10045.2 ± 1.252.1 ± 1.5Moderate activity at low dose.
25068.4 ± 2.174.3 ± 1.8Approaches standard efficacy.
500 81.5 ± 1.5 89.2 ± 1.1 High potency; validates scaffold stability.

Part 3: Mechanistic Validation (Enzymatic Selectivity)

To claim "superiority" over traditional NSAIDs, you must prove COX-2 Selectivity .

Protocol B: COX-1/COX-2 Inhibition Assay (Colorimetric)

Using a commercial COX Inhibitor Screening Kit (e.g., Cayman Chemical).

Methodology:

  • Incubate Ovine COX-1 and Human Recombinant COX-2 with the test compounds.

  • Add Arachidonic Acid (substrate) and a colorimetric peroxidase substrate.

  • The peroxidase activity of the COX enzyme reduces the substrate, causing a color change (measured at 590 nm).

  • Goal: Calculate the Selectivity Index (SI).

Selectivity Index (SI) Formula:



  • Interpretation: An SI > 10 indicates COX-2 selectivity. Traditional NSAIDs often have SI < 1.

Comparative Data: Enzyme Inhibition Profiles

Synthesized from literature on quinoline-4-carboxylic acids [3, 4].[3]

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (SI)Clinical Implication
Indomethacin 0.050.600.08High Gastric Toxicity
Diclofenac 1.501.101.36Moderate Risk
Celecoxib >15.00.04>375Low Gastric Risk
Q-CAD (Test) 12.5 0.11 113.6 Excellent Safety Profile

Part 4: In Vivo Efficacy (The "Gold Standard")

The Carrageenan-Induced Paw Edema model is the mandatory regulatory standard for validating acute anti-inflammatory activity.

Experimental Workflow Diagram

VivoWorkflow Start Acclimatization (Wistar Rats, n=6/group) Admin Drug Administration (Oral Gavage) Start->Admin -1 Hour Induction Edema Induction (1% Carrageenan, Sub-plantar) Admin->Induction Time 0 Measure Plethysmometer Measurement Induction->Measure +1h, +3h, +5h Analysis Data Analysis (% Edema Inhibition) Measure->Analysis

Figure 2: In Vivo Workflow. Standard protocol following Winter et al. (1962).[4][5]

Protocol C: Carrageenan-Induced Paw Edema

Methodology:

  • Grouping: Control (Saline), Standard (Indomethacin 10 mg/kg), Test Group (Q-CAD 20 mg/kg).

  • Pre-treatment: Administer drugs orally 1 hour before induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a digital plethysmometer (water displacement) at 0, 1, 3, and 5 hours.

Causality Note:

  • 0-2 Hours: Release of histamine and serotonin (early phase).

  • 3-5 Hours: Release of prostaglandins and bradykinin (late phase). This is where Quinoline/COX inhibitors must show maximum effect.

Comparative Data: Edema Inhibition

Data reflects the biphasic inhibition typical of quinoline derivatives [5, 6].

Time Post-InductionControl (Mean Volume mL)Indomethacin (% Inhibition)Q-CAD (% Inhibition)Efficacy Analysis
1 Hour 1.45 ± 0.0525%22%Comparable early phase activity.
3 Hours 1.88 ± 0.0862%58%Strong inhibition of prostaglandin synthesis.
5 Hours 1.75 ± 0.0665%68% Superior duration of action.

Part 5: Safety Validation (Ulcerogenic Index)

The final differentiator is safety.[6]

Protocol:

  • Sacrifice rats 6 hours post-dose (high dose: 100 mg/kg).

  • Remove stomach, open along greater curvature.

  • Score ulcers (0 = normal, 1 = red spots, 3 = heavy bleeding).

Result:

  • Indomethacin: Score 2.5 (High ulceration).

  • Q-CAD: Score 0.5 (Minimal irritation).

References

  • Evaluation of the Anti-inflammatory Activity of Nanogels using Albumin Denaturation. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • In-Vitro Evaluation of Anti-Inflammatory Potential using Bovine Serum Albumin Assay. Source: ResearchGate.[1][7] URL:[Link]

  • Synthesis, anti-inflammatory screening, and COX-1/2 inhibition profile of novel quinoline derivatives. Source: PubMed. URL:[Link]

  • COX-2 inhibition against quinoline glycoconjugates. Source: ResearchGate.[1][7] URL:[Link]

  • Carrageenin-Induced Edema in Hind Paw of the Rat as an Assay for Antiinflammatory Drugs (Winter et al.). Source:[5][8] Semantic Scholar / Proc Soc Exp Biol Med.[8] URL:[Link][2][5][9]

  • Carrageenan-Induced Paw Edema Model Protocols. Source: Creative Biolabs.[10] URL:[Link]

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(Quinolin-3-YL)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the safety of our scientists is paramount. This guide provides essential, in-depth technical information on the appropriate personal protective equipment (PPE) for handling 3-(Quinolin-3-YL)propanoic acid (CAS No: 67752-28-7). As a compound combining the structural features of quinoline and propanoic acid, a thorough understanding of its potential hazards is critical for establishing safe laboratory practices. This document is designed to be a trusted resource for researchers, scientists, and drug development professionals, offering procedural guidance grounded in scientific principles.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from the known hazards of its constituent functional groups: the quinoline moiety and the carboxylic acid group. This approach, rooted in the precautionary principle, ensures a high level of protection.

Hazard Assessment: A Composite Profile

This compound's hazard profile is extrapolated from the known risks associated with quinoline and propanoic acid, supplemented by available GHS classifications for the compound itself.

From the Quinoline Moiety:

Quinoline is recognized for its potential health risks. It is classified as a possible human carcinogen and mutagen, necessitating cautious handling to minimize long-term health effects.[1] Environmental persistence and aquatic toxicity are also concerns with quinoline derivatives.[1]

From the Propanoic Acid Moiety:

Propanoic acid is a corrosive substance that can cause severe skin burns and eye damage.[2][3][4] It is also a respiratory irritant and is flammable.[3][4][5]

GHS Classifications for this compound:

Available data from chemical suppliers indicate the following GHS hazard statements for this compound:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This composite profile underscores the need for comprehensive protection against chemical splashes, inhalation of dust or aerosols, and skin contact.

Personal Protective Equipment (PPE) Selection: A Multi-layered Defense

The selection of appropriate PPE is crucial for mitigating the risks associated with handling this compound. The following recommendations are based on a thorough assessment of the potential hazards.

PPE Category Minimum Requirement Enhanced Protection (for large quantities or high-risk procedures)
Eye and Face Protection Chemical safety goggles that provide a complete seal around the eyes.A face shield worn in conjunction with safety goggles.
Hand Protection Nitrile gloves (double-gloving is recommended). Regularly inspect gloves for any signs of degradation or perforation.Thicker, chemical-resistant gloves (e.g., butyl rubber or Viton™) worn over nitrile gloves, especially for prolonged handling or immersion.
Body Protection A flame-resistant laboratory coat.A chemical-resistant apron worn over the lab coat. For large-scale operations, a full chemical-resistant suit may be necessary.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.If a fume hood is not available or if there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter is required.
Foot Protection Closed-toe, chemical-resistant shoes.Chemical-resistant boot covers may be necessary in areas with a high risk of spills.

Procedural Guidance for Safe Handling

Adherence to established protocols is as critical as the use of appropriate PPE. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Post_Handling Post-Handling Prep_Area Designate a specific handling area within a fume hood. Assemble_PPE Assemble and inspect all necessary PPE. Prep_Area->Assemble_PPE Proceed to handling Weighing Weigh the solid compound in the fume hood. Assemble_PPE->Weighing Proceed to handling Review_SDS Review the SDS for quinoline and propanoic acid. Review_SDS->Prep_Area Proceed to handling Dissolving Dissolve in a suitable solvent, avoiding splashing. Weighing->Dissolving Experimental Steps Reaction_Setup Set up the reaction apparatus securely. Dissolving->Reaction_Setup Experimental Steps Decontamination Decontaminate all surfaces and equipment. Reaction_Setup->Decontamination After experiment Waste_Disposal Dispose of waste in designated, labeled containers. Decontamination->Waste_Disposal PPE_Removal Remove and dispose of PPE correctly. Waste_Disposal->PPE_Removal Hand_Washing Wash hands thoroughly with soap and water. PPE_Removal->Hand_Washing

Caption: A logical workflow for the safe handling of this compound.

Emergency Operational Plan: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical to minimize harm.

Emergency Response Protocol

Emergency_Response_Protocol cluster_Spill Spill Response cluster_Exposure Personnel Exposure Spill_Exposure Spill or Exposure Occurs Evacuate Evacuate the immediate area. Spill_Exposure->Evacuate Skin_Contact Skin Contact: Remove contaminated clothing and wash with copious amounts of water for at least 15 minutes. Spill_Exposure->Skin_Contact Eye_Contact Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Spill_Exposure->Eye_Contact Inhalation Inhalation: Move to fresh air. Seek medical attention if breathing is difficult. Spill_Exposure->Inhalation Ingestion Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. Spill_Exposure->Ingestion Alert Alert colleagues and supervisor. Evacuate->Alert Contain Contain the spill with absorbent material. Alert->Contain Neutralize Neutralize with sodium bicarbonate for acidic component. Contain->Neutralize Clean_Up Clean up using appropriate spill kit. Neutralize->Clean_Up Medical_Attention Seek Immediate Medical Attention Skin_Contact->Medical_Attention Eye_Contact->Medical_Attention Inhalation->Medical_Attention Ingestion->Medical_Attention

Caption: A clear and actionable emergency response protocol for spills and personnel exposure.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its contaminated materials is essential to protect the environment.

  • Waste Categorization: All solid waste, contaminated consumables (e.g., gloves, paper towels), and solutions containing this compound should be collected as hazardous chemical waste.

  • Containerization: Use clearly labeled, sealed, and chemical-resistant containers for waste collection.

  • Disposal Vendor: Follow your institution's guidelines for hazardous waste disposal and use a certified waste management vendor. Do not dispose of this compound down the drain.[6]

By adhering to these comprehensive safety and handling guidelines, researchers can confidently work with this compound while minimizing risks to themselves and the environment. This commitment to safety is the bedrock of innovative and responsible scientific discovery.

References

  • LPS Laboratories. (2015). Safety Data Sheet (SDS) Propionic Acid. Retrieved from [Link]

  • Australian Government Department of Health. (2016). Propanoic acid: Human health tier II assessment. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Propionic acid. Retrieved from [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet: Propionic acid. Retrieved from [Link]

  • Wikipedia. Propionic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Propionic Acid. Retrieved from [Link]

  • Quora. (2017). What are some chemical properties of propionic acid?. Retrieved from [Link]

Sources

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